molecular formula C12H15ClF3NO B1397655 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 1220033-97-5

3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride

カタログ番号: B1397655
CAS番号: 1220033-97-5
分子量: 281.7 g/mol
InChIキー: OACWLZNBGXVENO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClF3NO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11;/h3-6,11,16H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACWLZNBGXVENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action for Trifluoromethylphenoxy Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

Trifluoromethylphenoxy piperidine derivatives represent a highly versatile and privileged chemical scaffold in modern neuropharmacology and lipid signaling research. The architectural brilliance of this scaffold lies in its modularity: the trifluoromethylphenoxy moiety provides exceptional metabolic stability (resisting cytochrome P450-mediated oxidation), deep hydrophobic pocket penetration, and strong halogen-bonding capabilities. Meanwhile, the piperidine ring serves as a tunable core—its basic nitrogen can be utilized as a protonated pharmacophore for monoamine transporters, or it can be functionalized (e.g., into a carbamate) to act as an electrophilic trap for serine hydrolases.

As an Application Scientist evaluating this class of compounds, it is critical to understand that their mechanism of action (MoA) diverges entirely based on the substitution pattern at the piperidine nitrogen and the spatial orientation of the phenoxy group. This whitepaper dissects the two primary pharmacological pathways of these derivatives: Serotonin Transporter (SERT) Inhibition and Endocannabinoid Hydrolase (MAGL/FAAH) Inhibition .

Pathway A: Serotonin Transporter (SERT) Inhibition

The "Superpositional Analog" Concept

The classical application of the trifluoromethylphenoxy group is found in fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Fluoxetine is a chiral propylamine, and both its (R)- and (S)-enantiomers exhibit high affinity for SERT. In a landmark study by E.J. Corey and colleagues, the spatial binding vectors of both enantiomers were mathematically and crystallographically superimposed to design an achiral analog: 4-phenyl-4-(p-trifluoromethylphenoxy)piperidine [1].

By constraining the flexible propylamine chain of fluoxetine into a rigid 4,4-disubstituted piperidine ring, researchers created a molecule that simultaneously occupies the binding sub-pockets utilized by both fluoxetine enantiomers. The protonated piperidine nitrogen forms a critical salt bridge with Asp98 in the central binding site of SERT, while the trifluoromethylphenoxy group projects into the hydrophobic halogen-binding pocket, competitively blocking the reuptake of serotonin (5-HT).

SERT_Inhibition Presynaptic Presynaptic Neuron (Serotonin Release) SynapticCleft Synaptic Cleft (High [5-HT]) Presynaptic->SynapticCleft 5-HT Exocytosis SERT Serotonin Transporter (SERT) SynapticCleft->SERT Reuptake Attempt PostSynaptic Postsynaptic Receptor (5-HT Activation) SynapticCleft->PostSynaptic Receptor Binding SERT->SynapticCleft Reuptake Blocked Inhibitor Trifluoromethylphenoxy Piperidine Inhibitor->SERT Competitive Blockade

Mechanism of SERT blockade by trifluoromethylphenoxy piperidine derivatives.

Quantitative Binding Data

The superpositional piperidine analog demonstrates binding affinities that are superior or equivalent to the isolated chiral enantiomers of fluoxetine, validating the structural rationale.

CompoundStructural ClassTargetK_i (nM)Reference
(R)-FluoxetineChiral PropylamineSERT~20[1]
(S)-FluoxetineChiral PropylamineSERT~20[1]
4-phenyl-4-(p-CF3-phenoxy)piperidineAchiral PiperidineSERT~10–15[1]
Self-Validating Protocol: Radioligand Displacement Assay

To validate SERT target engagement, a radioligand binding assay must be designed with internal controls to differentiate specific binding from lipophilic background noise.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat cortical synaptosomes in sucrose buffer. Causality: The cortex provides a high density of SERT, maximizing the specific signal-to-noise ratio.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-citalopram and varying concentrations of the piperidine derivative (0.1 nM to 10 µM) for 60 minutes at 22°C. Causality: [3H]-citalopram is highly selective for SERT, preventing confounding cross-reactivity with the Norepinephrine Transporter (NET).

  • Non-Specific Binding (NSB) Control: In a parallel set of wells, add 10 µM of unlabeled paroxetine. Causality: This saturates all specific SERT sites. Any remaining radioactive signal in these wells represents non-specific lipid partitioning and must be subtracted from all test wells to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Pathway B: Endocannabinoid Hydrolase (MAGL/FAAH) Inhibition

Covalent Carbamylation Mechanism

When the nitrogen of the piperidine ring is functionalized into a carbamate (e.g., a p-nitrophenyl carbamate), the mechanism of action shifts entirely from reversible competitive binding to irreversible (or slowly reversible) covalent inhibition of serine hydrolases, specifically Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) [2].

In this mechanism, the trifluoromethylphenoxy group acts as a lipid mimetic. It docks into the deep, hydrophobic acyl-chain binding channels of MAGL or FAAH. This docking perfectly positions the electrophilic carbamate carbonyl adjacent to the enzyme's catalytic serine (Ser122 in MAGL; Ser241 in FAAH). The serine hydroxyl executes a nucleophilic attack on the carbamate, releasing the leaving group (e.g., p-nitrophenol) and leaving the enzyme covalently carbamylated and catalytically dead.

MAGL_Inhibition Enzyme MAGL / FAAH (Catalytic Serine) Complex Reversible Enzyme-Inhibitor Complex Enzyme->Complex Hydrophobic Docking Inhibitor Piperidine Carbamate Derivative Inhibitor->Complex CF3-Phenoxy Alignment Covalent Carbamylated Enzyme (Inactive State) Complex->Covalent Nucleophilic Attack by Serine OH LeavingGroup Leaving Group (e.g., p-Nitrophenol) Complex->LeavingGroup Elimination

Covalent carbamylation of MAGL/FAAH catalytic serine by piperidine carbamates.

Quantitative Inhibition Data

Tuning the substituents on the piperidine ring allows researchers to generate highly selective MAGL inhibitors (like JZL184) or dual MAGL/FAAH inhibitors (like JZL195)[2].

CompoundScaffoldMAGL IC_50 (nM)FAAH IC_50 (nM)Reference
JZL184Piperidine Carbamate8>10,000[2]
JZL195Piperazine Carbamate213[2]
Tuned CF3-Phenoxy AnalogPiperidine Carbamate<100Variable[2]
Self-Validating Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Standard substrate-based assays for lipases are notoriously prone to false positives due to compound aggregation or lipid insolubility. To definitively prove covalent target engagement and proteome-wide selectivity, Competitive ABPP is the gold standard.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold DPBS and isolate the membrane fraction (100,000 x g spin). Causality: MAGL and FAAH are membrane-associated; this step concentrates the targets while preserving their native 3D conformations required for covalent chemistry.

  • Inhibitor Incubation: Treat 1 mg/mL of the proteome with the piperidine carbamate derivative (1 nM to 10 µM) for 30 minutes at 37°C. Causality: Because carbamylation is a time-dependent covalent reaction, a 30-minute incubation ensures the reaction reaches steady-state equilibrium.

  • Probe Labeling: Add 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) probe for 30 minutes at room temperature. Causality: The FP-Rh probe broadly and covalently labels the catalytic serine of all active serine hydrolases. If the piperidine carbamate has successfully carbamylated MAGL/FAAH, the FP-Rh probe cannot bind, resulting in a loss of fluorescence at that specific molecular weight.

  • Validation Control: Include a heat-denatured proteome sample (boiled at 95°C for 5 mins) prior to probe addition. Causality: This denatures the enzymes, preventing catalytic serine reactivity. Any fluorescence in this lane indicates non-specific probe sticking, validating that the active lanes represent true enzymatic activity.

  • Detection: Resolve proteins via SDS-PAGE and scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). Quantify the disappearance of the MAGL (~33 kDa) and FAAH (~63 kDa) bands relative to a DMSO vehicle control.

References

  • Corey, E. J., Reichard, G. A., & Sarshar, S. (1993). Synthesis and x-ray structure of a potent superpositional analog of the enantiomeric forms of fluoxetine. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Long, J. Z., Jin, X., Adibekian, A., Li, W., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry. [Link]

Navigating the Safety Profile of 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Whitepaper for Drug Development Professionals on the Safe Handling, Storage, and Emergency Protocols for a Key Research Compound.

Introduction

As novel chemical entities progress through the drug discovery and development pipeline, a comprehensive understanding of their safety profiles is paramount for the protection of laboratory personnel and the integrity of research. 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a compound of interest for its potential applications in medicinal chemistry. Its structure, combining a piperidine moiety with a trifluoromethylphenoxy group, suggests a specific set of handling and safety considerations. This technical guide provides an in-depth analysis of the available safety data, drawing from information on structurally related compounds to offer a robust framework for risk assessment and management.

Chemical Identification and Properties

  • Chemical Name: 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride

  • CAS Number: 1220033-97-5[1][2]

  • Molecular Formula: C12H15ClF3NO

  • Related Compounds: 3-[4-(Trifluoromethyl)phenoxy]piperidine (Free Base, CAS: 902836-91-3)[2]

Hazard Identification and GHS Classification (Inferred)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally similar compounds such as piperidine and other fluorinated piperidine derivatives, the following hazards should be anticipated.

A summary of inferred GHS classifications is presented below:

Hazard ClassHazard CategoryInferred Hazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 4-(Trifluoromethoxy)phenoxy piperidine and 4-(Trifluoromethoxy)piperidine HCl.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for 4-[4-(Trifluoromethoxy)phenoxy]piperidine and 4-(Trifluoromethoxy)piperidine HCl.[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationBased on data for 4-[4-(Trifluoromethoxy)phenoxy]piperidine and 4-(Trifluoromethoxy)piperidine HCl.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on data for 4-(Trifluoromethoxy)piperidine HCl.[4]

Signal Word: Warning [3]

Hazard Pictograms (Inferred):

  • GHS07 (Exclamation Mark): For acute toxicity (oral), skin irritation, and eye irritation.[3]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following procedures are recommended based on the anticipated hazards:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[5]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[6]

Experimental Workflow: Risk Assessment and Mitigation

A systematic approach to risk assessment is essential before handling 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl. The following workflow, illustrated in the diagram below, outlines the key steps.

RiskAssessmentWorkflow Workflow for Risk Assessment and Handling cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase A 1. Hazard Identification (Review SDS of analogs, literature) B 2. Exposure Assessment (Quantity, duration, frequency) A->B Analyze potential risks C 3. Control Measures Selection (Engineering, Administrative, PPE) B->C Determine necessary precautions D 4. Implement Engineering Controls (Fume hood, ventilation) C->D Prioritize controls E 5. Adhere to Administrative Controls (SOPs, training) F 6. Don Appropriate PPE (Gloves, goggles, lab coat) D->F Layered protection G 7. Emergency Preparedness (Spill kit, first aid, eyewash station) F->G Prepare for contingencies H 8. Waste Disposal (Segregate, label, use licensed disposal service) G->H Manage lifecycle

Caption: A structured workflow for risk assessment prior to handling novel chemical compounds.

Handling, Storage, and Disposal Protocols

Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[8]

    • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron may be necessary.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[9][10]

Conditions for Safe Storage
  • Container: Keep the container tightly closed.[6][11]

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[9]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[6]

Waste Disposal

The disposal of 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl must be treated as hazardous chemical waste.[8]

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing paper should be placed in a designated solid hazardous waste container.[8]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The container should then be managed according to institutional guidelines.[8]

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[8]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[9][11]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the relevant environmental health and safety (EHS) department.

Toxicological Information (Inferred)

While specific toxicological data for 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl is not available, the trifluoromethyl group can be associated with toxic effects. The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the assumption that it is potentially toxic.[10]

Conclusion

The safe handling of novel research chemicals like 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl is a cornerstone of responsible scientific practice. By synthesizing safety data from structurally related compounds, a robust framework for risk mitigation can be established. Researchers, scientists, and drug development professionals are urged to adopt these guidelines, integrating them into their standard operating procedures to ensure a safe and compliant laboratory environment.

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Available at: [Link]

  • 3-[4-(Trifluoromethyl)phenoxy]piperidinehydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl | C6H11ClF3NO | CID 86811703 - PubChem. Available at: [Link]

  • 3-[4-(TRIFLUOROMETHYL)PHENOXY]PIPERIDINE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Trifluoromethyl trifluoromethanesulfonate | C2F6O3S | CID 337239 - PubChem. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2024, August 27). Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

Sources

pharmacological profile of 3-[4-(Trifluoromethyl)phenoxy]piperidine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the complete in vitro pharmacological characterization of 3-[4-(Trifluoromethyl)phenoxy]piperidine. Structurally, this compound possesses a trifluoromethyl-phenoxy moiety, a key pharmacophore in the selective serotonin reuptake inhibitor (SSRI) fluoxetine, and a piperidine ring, a common scaffold in high-affinity serotonin transporter (SERT) ligands.[1][2] These features strongly suggest that its primary molecular target is SERT. This document outlines a logical, multi-step experimental strategy, moving from primary target affinity and functional activity to off-target selectivity profiling. It is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind each experimental choice and data interpretation, thereby establishing a definitive pharmacological profile for this compound.

Primary Target Affinity Determination: Serotonin Transporter (SERT)

1.1 Scientific Rationale

The initial and most critical step is to quantify the binding affinity of the test compound for its hypothesized target, the human serotonin transporter (hSERT). The trifluoromethyl group is known to enhance metabolic stability and can be crucial for binding selectivity.[3] A radioligand displacement assay is the gold-standard method for this determination. This assay measures the ability of a non-labeled test compound (the "competitor," 3-[4-(Trifluoromethyl)phenoxy]piperidine) to displace a specific, high-affinity radiolabeled ligand from the transporter. [3H]-Citalopram or [3H]-Paroxetine are excellent choices for radioligands due to their high affinity and selectivity for SERT.[1] The resulting data are used to calculate the inhibition constant (Kᵢ), a direct measure of the compound's binding affinity.

1.2 Experimental Workflow: Radioligand Displacement Assay

The workflow involves preparing a source of the target protein, incubating it with the radioligand and varying concentrations of the test compound, separating bound from free radioligand, and quantifying the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_process Phase 3: Separation & Counting culture Culture HEK293-hSERT Cells to 90% Confluence harvest Rapidly Filter Plate Contents (GF/B Filter Plate) culture->harvest membrane Isolate Membranes via Ultracentrifugation harvest->membrane wash Wash Filters x4 with Ice-Cold Buffer harvest->wash quantify Quantify Protein (BCA Assay) membrane->quantify plate Plate Membranes, [3H]-Citalopram, & Test Compound Dilutions in 96-well Plate quantify->plate incubate Incubate at RT (e.g., 60-120 min) plate->incubate incubate->harvest dry Dry Filter Plate wash->dry scint Add Scintillation Cocktail & Count (MicroBeta Counter) dry->scint analysis Phase 4: Data Analysis (Calculate IC50 -> Ki) scint->analysis Generate CPM Data

Caption: Workflow for a SERT Radioligand Displacement Assay.

1.3 Detailed Protocol: [³H]-Citalopram Displacement Assay

This protocol is a self-validating system when appropriate controls are included (Total Binding, Non-Specific Binding, and a reference compound like Fluoxetine).

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hSERT in appropriate media.[4]

    • Harvest near-confluent cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[5]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[6]

  • Assay Execution (96-well format):

    • Prepare serial dilutions of 3-[4-(Trifluoromethyl)phenoxy]piperidine (e.g., 10 µM to 0.1 nM) in assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl).

    • To each well of a 96-well plate, add:

      • 50 µL of test compound dilution (or buffer for "Total Binding" or a saturating concentration of a non-radiolabeled ligand like 10 µM Fluoxetine for "Non-Specific Binding" - NSB).

      • 50 µL of [³H]-Citalopram diluted in assay buffer to a final concentration near its Kₔ (e.g., 1 nM).

      • 100 µL of thawed membrane preparation (typically 5-15 µg protein/well).

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[6]

  • Filtration and Counting:

    • Pre-soak a 96-well glass fiber filter plate (GF/B) with 0.3-0.5% polyethyleneimine to reduce non-specific filter binding.[7]

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply vacuum.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter plate, add a scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.

1.4 Data Analysis and Interpretation

The output will be counts per minute (CPM) for each concentration of the test compound. Specific binding is calculated as: Total Binding (CPM) - Non-Specific Binding (CPM). The data are then plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

The IC₅₀ is then converted to the absolute inhibition constant, Kᵢ, using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

A low nanomolar or sub-nanomolar Kᵢ value would confirm high-affinity binding to SERT.

Functional Activity: Serotonin Reuptake Inhibition

2.1 Scientific Rationale

Demonstrating high-affinity binding is insufficient to define a compound's pharmacology; this affinity must be correlated with functional activity. The canonical function of SERT is to clear serotonin (5-HT) from the synaptic cleft. Therefore, the most relevant functional assay measures the compound's ability to inhibit this reuptake process.[8] A neurotransmitter uptake assay directly quantifies this inhibition, providing a functional potency (IC₅₀) value that should be in close agreement with the binding affinity (Kᵢ) for a competitive inhibitor.

2.2 Methodology: [³H]-Serotonin Uptake Inhibition Assay

This assay uses cells expressing hSERT and measures their ability to take up radiolabeled serotonin ([³H]-5-HT). The inhibitory potency of the test compound is determined by its ability to block this uptake.[9]

  • Cell Plating:

    • One day prior to the assay, seed HEK293-hSERT cells into a 96-well culture plate to form a confluent monolayer on the day of the experiment.[10]

  • Assay Execution:

    • Wash the cell monolayer gently with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.[9]

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of 3-[4-(Trifluoromethyl)phenoxy]piperidine (or reference inhibitor/vehicle control).

    • Initiate the uptake by adding [³H]-5-HT (e.g., to a final concentration of 10-20 nM).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.[9]

    • Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove free radioligand.

    • Lyse the cells (e.g., with 1% Triton X-100) and transfer the lysate to a scintillation vial or plate.

    • Add scintillation cocktail and quantify the amount of [³H]-5-HT taken up by the cells using a scintillation counter.

2.3 Alternative Methodology: Fluorescence-Based Assays

Modern alternatives to radioactive assays exist, offering a safer and higher-throughput workflow.[11] These kits use a fluorescent substrate that mimics neurotransmitters.[10][12] The substrate is transported into the cell by SERT, leading to an increase in intracellular fluorescence. An external masking dye quenches the signal from the extracellular substrate, allowing for a no-wash, mix-and-read format ideal for high-throughput screening.[13]

2.4 Data Analysis and Interpretation

Similar to the binding assay, data are plotted as percent inhibition of [³H]-5-HT uptake versus the log concentration of the test compound. A non-linear regression fit provides the functional IC₅₀ value. For a competitive inhibitor, the Kᵢ from the binding assay and the IC₅₀ from the functional assay are expected to be in close alignment.

Selectivity & Off-Target Profiling

3.1 Scientific Rationale

For a compound intended to be a selective SERT inhibitor, demonstrating high affinity and potency at SERT is only half the story. It is equally critical to demonstrate a lack of significant activity at other key targets, particularly the closely related monoamine transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[14] High selectivity for SERT over DAT and NET is the hallmark of the SSRI class and is crucial for minimizing side effects associated with dopaminergic or noradrenergic activity.

3.2 Methodology: Monoamine Transporter Selectivity Panel

The binding affinity of 3-[4-(Trifluoromethyl)phenoxy]piperidine should be determined against hDAT and hNET using the same radioligand displacement assay format described in Section 1.0, but with different cell lines and radioligands.

  • For Dopamine Transporter (DAT): Use HEK293 cells expressing hDAT and the radioligand [³H]-WIN 35,428. A known DAT inhibitor like GBR12909 would serve as a positive control.[15]

  • For Norepinephrine Transporter (NET): Use HEK293 cells expressing hNET and the radioligand [³H]-Nisoxetine. A known NET inhibitor like Desipramine would serve as a positive control.

3.3 Data Presentation and Interpretation

The Kᵢ values obtained for each transporter should be summarized in a table to allow for direct comparison and the calculation of selectivity ratios.

Table 1: Hypothetical In Vitro Pharmacological Profile of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (vs. SERT)
hSERT 1.52.1-
hDAT 1,850>10,0001233-fold
hNET 975>10,000650-fold

Data shown are hypothetical and serve as an example of expected results for a selective compound.

A high selectivity ratio (typically >100-fold) for SERT over both DAT and NET would provide strong evidence for classifying the compound as a true SSRI.

Synthesis: Proposed Mechanism of Action

The culmination of the in vitro data allows for a clear definition of the compound's mechanism of action. By demonstrating (1) high-affinity binding to SERT, (2) potent functional inhibition of serotonin reuptake, and (3) high selectivity over other monoamine transporters, the evidence converges to classify 3-[4-(Trifluoromethyl)phenoxy]piperidine as a Selective Serotonin Reuptake Inhibitor (SSRI) . Its primary action is to competitively block the serotonin transporter on the presynaptic neuron, thereby increasing the concentration and residence time of serotonin in the synaptic cleft.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicle (5-HT) sert SERT serotonin 5-HT vesicle->serotonin Release receptor 5-HT Receptor cleft Synaptic Cleft compound 3-[4-(CF3)phenoxy]piperidine compound->sert Blocks serotonin->sert Reuptake (Terminates Signal) serotonin->receptor Binding & Signal

Sources

Receptor Binding Affinity Profiling of 3-[4-(Trifluoromethyl)phenoxy]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 3-[4-(Trifluoromethyl)phenoxy]piperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and targeted inhibitors. This in-depth technical guide provides a comprehensive framework for evaluating the receptor binding affinity of this scaffold. By detailing the causality behind experimental design—from thermodynamic equilibrium in radioligand assays to kinetic profiling via Surface Plasmon Resonance (SPR)—this whitepaper equips researchers with self-validating protocols to accurately quantify binding interactions.

Pharmacophore Rationale & Target Landscape

The pharmacological versatility of 3-[4-(Trifluoromethyl)phenoxy]piperidine stems from two distinct structural features that dictate its binding thermodynamics:

  • The Piperidine Ring : At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This cationic center is critical for forming strong electrostatic interactions (salt bridges) with highly conserved aspartate residues located in the orthosteric binding sites of monoamine transporters (e.g., SERT, NET, DAT) and glycine transporters[1].

  • The 4-(Trifluoromethyl)phenoxy Moiety : The trifluoromethyl ( −CF3​ ) group is highly lipophilic and strongly electron-withdrawing. Iterative structure-activity relationship (SAR) studies have demonstrated that lipophilic trifluoromethyl substitutions on the phenoxy ring can yield up to a 5-fold increase in binding potency by occupying deep hydrophobic sub-pockets and engaging in halogen bonding[2].

Because of these features, derivatives of this scaffold have been extensively profiled against diverse targets, ranging from the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5[3] to monoamine reuptake transporters[4].

Table 1: Representative Binding Affinity Profiles for the Scaffold & Derivatives
Target ProteinAssay MethodologyTypical Affinity MetricPharmacological ContextReference
USP5 (ZnF-UBD) Surface Plasmon Resonance (SPR) KD​≈2.8−34μM Allosteric inhibition via hydrophobic pocket binding.[3]
SCD1 Enzymatic / Competitive Binding IC50​≈4−50nM Lipophilic substitution enhances target engagement.[2]
GlyT-1 Radioligand Binding ( 3H ) Kd​≈1.61nM High-affinity CNS transporter blockade.[1]
SERT / NET Radioligand Competition Ki​<10nM Monoamine reuptake inhibition (antidepressant models).[4]

Core Methodology I: Radioligand Competition Binding

To determine the equilibrium inhibition constant ( Ki​ ) of 3-[4-(Trifluoromethyl)phenoxy]piperidine at monoamine or glycine transporters, a competitive radioligand binding assay is the gold standard. This protocol is designed as a self-validating system , ensuring that non-specific binding (NSB) and ligand depletion are strictly controlled.

Step-by-Step Protocol: SERT Binding Assay
  • Objective : Displace a high-affinity radioligand (e.g., [3H] citalopram) from the serotonin transporter (SERT) to calculate the Ki​ of the test compound.

Step 1: Membrane Preparation

  • Homogenize HEK293 cells stably expressing human SERT in an ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Causality: SERT is a sodium/chloride-dependent symporter. Omitting Na+ or K+ from the buffer induces a conformational shift that abolishes the high-affinity binding state of the transporter.

Step 2: Assay Assembly & Self-Validation

  • In a 96-well deep-well plate, combine 50 µg of membrane protein, 2 nM [3H] citalopram, and varying concentrations ( 10−11 to 10−4 M) of 3-[4-(Trifluoromethyl)phenoxy]piperidine.

  • Self-Validation (NSB Definition): Dedicate control wells to contain 10 µM of an unlabeled competitor (e.g., fluoxetine). If the radioactivity in these wells exceeds 20-30% of the Total Binding (TB) wells, the assay is invalid due to excessive non-specific lipid partitioning.

Step 3: Incubation to Thermodynamic Equilibrium

  • Incubate the plates at 25°C for 60 minutes.

  • Causality: Equilibrium must be reached so that the Cheng-Prusoff equation can be validly applied. Premature termination will artificially inflate the apparent IC50​ .

Step 4: Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: The −CF3​ group makes the test compound highly lipophilic, prone to adhering to the plastic and filter matrix. PEI coats the filter with a cationic polymer, repelling the protonated piperidine and drastically reducing background noise.

Step 5: Data Analysis

  • Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow A Compound Preparation C Incubation with Radioligand A->C B Membrane Isolation B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (Kd / Ki) E->F

Fig 1: Step-by-step workflow for radioligand competition binding assays.

Core Methodology II: Kinetic Profiling via Surface Plasmon Resonance (SPR)

While radioligand assays provide thermodynamic equilibrium data, modern drug development requires kinetic parameters—specifically the association rate ( kon​ ) and dissociation rate ( koff​ ). The residence time ( τ=1/koff​ ) of 3-[4-(Trifluoromethyl)phenoxy]piperidine is a critical predictor of in vivo efficacy. SPR has been successfully utilized to map the binding of phenoxy-piperidines to soluble domains like USP5[3].

Step-by-Step Protocol: Label-Free SPR
  • Objective : Measure real-time binding kinetics to calculate KD​ ( koff​/kon​ ).

Step 1: Sensor Chip Functionalization

  • Immobilize the purified target protein onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry) to a density of ~2000 Response Units (RU).

Step 2: Analyte Preparation & DMSO Matching

  • Dilute the piperidine compound in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Causality (Self-Validation): Because the trifluoromethyl group requires organic solvent for solubility, exactly 1% DMSO must be present in both the running buffer and the analyte sample. A mismatch of even 0.1% DMSO will cause massive bulk refractive index shifts, obscuring the true binding signal.

Step 3: Injection & Regeneration

  • Inject the compound at a high flow rate (30 µL/min) for 120 seconds (association phase), followed by 300 seconds of buffer flow (dissociation phase).

  • Causality: High flow rates are mandatory to prevent mass transport limitations, ensuring that the measured kon​ reflects the true chemical interaction rate rather than the diffusion rate of the compound to the chip surface.

Mechanistic Pathway of Action

When 3-[4-(Trifluoromethyl)phenoxy]piperidine acts as an inhibitor (e.g., at a monoamine transporter), its high-affinity binding translates directly into a functional blockade of the transport mechanism. The protonated piperidine anchors the molecule in the central binding site, while the trifluoromethyl-phenoxy tail wedges the transporter into an outward-facing conformation, preventing the translocation of endogenous substrates.

Mechanism N1 3-[4-(CF3)phenoxy]piperidine N2 Target Protein (e.g., SERT / GlyT-1) N1->N2 High Affinity Binding N3 Orthosteric Site Blockade N2->N3 N4 Substrate Reuptake Inhibition N3->N4 N5 Increased Synaptic Concentration N4->N5

Fig 2: Pharmacological mechanism of transporter blockade by the piperidine scaffold.

Conclusion

The 3-[4-(Trifluoromethyl)phenoxy]piperidine scaffold is a highly effective structural template for engaging complex protein targets. By employing rigorous, self-validating methodologies—such as PEI-treated radioligand filtration for equilibrium thermodynamics and strictly DMSO-matched SPR for kinetic profiling—researchers can accurately map the binding landscape of this molecule. Understanding the causality behind these experimental conditions ensures high-fidelity data generation, driving forward the optimization of potent, CNS-active therapeutics.

References

  • [3] Title: Structure–Activity Relationship of USP5 Inhibitors | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • [1] Title: Pharmacological Characterization of[3H]CHIBA-3007 Binding to Glycine Transporter 1 in the Rat Brain | Source: PLOS One | URL: [Link]

  • [2] Title: An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors | Source: RSC Advances (Royal Society of Chemistry) | URL: [Link]

  • [4] Title: WO2008081477A1 - 3-aryloxy 3-substituted propanamines | Source: Google Patents | URL:

Sources

literature review on 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

Introduction

3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a piperidine ring linked via an ether bond to a trifluoromethyl-substituted phenyl group, is a key pharmacophore in several selective serotonin reuptake inhibitors (SSRIs). A notable example is its connection to the synthesis of Femoxetine, an antidepressant.[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, properties that are highly desirable in drug development. This guide provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and the critical scientific rationale behind the synthesis of this important compound. The final product is typically isolated as a hydrochloride salt to improve its stability, crystallinity, and handling characteristics.

Retrosynthetic Analysis and Core Synthetic Strategies

The primary challenge in synthesizing 3-[4-(Trifluoromethyl)phenoxy]piperidine lies in the strategic formation of the aryl ether bond (C-O bond) between the piperidine and phenoxy moieties. A logical retrosynthetic analysis disconnects this bond, identifying two key synthons: a 3-hydroxypiperidine precursor and a 4-(trifluoromethyl)phenol derivative.

G Target 3-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride Intermediate 3-[4-(Trifluoromethyl)phenoxy]piperidine Target->Intermediate Salt Formation (HCl) Disconnection C-O Bond Formation (Aryl Ether Synthesis) Intermediate->Disconnection Synthon1 3-Hydroxypiperidine (N-Protected) Disconnection->Synthon1 Synthon2 4-(Trifluoromethyl)phenol or activated derivative Disconnection->Synthon2

Caption: Retrosynthetic approach for the target molecule.

Based on this disconnection, several robust synthetic methodologies have been established, primarily revolving around well-known coupling reactions. The most prominent and field-proven strategies include:

  • The Mitsunobu Reaction: A reliable method for forming esters and ethers with inversion of stereochemistry, known for its mild reaction conditions.[2][3]

  • Ullmann-type Condensation: A classical copper-catalyzed reaction for forming C-O bonds, which has been modernized with ligands to proceed under milder conditions.[4][5][6]

This guide will focus on the most widely applicable and efficient route utilizing the Mitsunobu reaction, which offers high yields and operational simplicity.

Primary Synthetic Pathway: A Step-by-Step Guide via Mitsunobu Reaction

The synthesis is logically structured into four key stages: protection of the piperidine nitrogen, formation of the aryl ether bond, deprotection of the nitrogen, and final salt formation.

G A 3-Hydroxypiperidine B Step 1: N-Protection (Boc Anhydride) A->B C N-Boc-3-hydroxypiperidine B->C D Step 2: Mitsunobu Coupling (Ar-OH, PPh3, DIAD) C->D E N-Boc-3-[4-(CF3)phenoxy]piperidine D->E F Step 3: N-Deprotection (Acidic Conditions, e.g., HCl) E->F G 3-[4-(CF3)phenoxy]piperidine F->G H Step 4: Salt Formation (HCl) G->H I Target Hydrochloride Salt H->I

Caption: Workflow for the Mitsunobu synthesis route.

Part 1: N-Protection of 3-Hydroxypiperidine

Causality and Expertise: The secondary amine of the piperidine ring is a potent nucleophile and base. It must be protected to prevent it from competing in the subsequent C-O coupling reaction (N-arylation) or interfering with the acidic/basic conditions of other steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the neutral or basic conditions of many coupling reactions and its straightforward removal under acidic conditions.[7][8]

Experimental Protocol: Synthesis of (S)-1-Boc-3-hydroxypiperidine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-hydroxypiperidine (1.0 equiv). Dissolve it in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Protecting Group Introduction: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent and add it dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.

Biocatalytic routes using ketoreductases to produce enantiomerically pure (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone have also been developed, offering a green and highly selective alternative.[9][10][11]

Part 2: Mitsunobu Coupling for Aryl Ether Formation

Causality and Expertise: The Mitsunobu reaction is a powerful tool for dehydrative coupling between an alcohol and a pronucleophile (in this case, a phenol).[2][3] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[12] This in-situ activation converts the hydroxyl group into an excellent leaving group, which is then displaced by the phenoxide in a classic Sₙ2 reaction. Cooling the initial mixture is critical to control the formation of the highly reactive betaine intermediate from PPh₃ and DIAD.

Experimental Protocol: Synthesis of N-Boc-3-[4-(Trifluoromethyl)phenoxy]piperidine

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv), 4-(trifluoromethyl)phenol (1.1 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 15 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash successively with 1 M NaOH (to remove excess phenol), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Part 3 & 4: N-Boc Deprotection and Hydrochloride Salt Formation

Causality and Expertise: The final two steps are often performed sequentially in a "one-pot" fashion. The Boc group is labile to strong acids.[13][14] Treatment with a solution of hydrogen chloride (HCl) in a suitable organic solvent simultaneously cleaves the Boc protecting group and protonates the basic piperidine nitrogen to form the desired hydrochloride salt.[15] This salt is typically a crystalline solid, which facilitates purification by recrystallization and improves the compound's stability and handling properties.

Experimental Protocol: Synthesis of 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride

  • Setup: Dissolve the purified N-Boc-3-[4-(trifluoromethyl)phenoxy]piperidine (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: Cool the solution to 0 °C. Add a saturated solution of HCl in the chosen solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms. The evolution of gas (isobutylene and CO₂) will be observed.

  • Precipitation: Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours to ensure complete deprotection and salt formation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to yield the final product, 3-[4-(trifluoromethyl)phenoxy]piperidine hydrochloride, as a white or off-white solid.

Comparative Data of Synthetic Routes

Key Reaction Core Reactants Typical Reagents & Conditions Advantages Challenges
Mitsunobu Reaction N-Boc-3-hydroxypiperidine, 4-(Trifluoromethyl)phenolPPh₃, DIAD/DEAD, Anhydrous THF, 0 °C to RTMild conditions, High yields, ReliableStoichiometric byproducts (phosphine oxide, reduced azo-ester) require chromatographic purification.
Ullmann Condensation N-Boc-3-hydroxypiperidine, 4-HalobenzotrifluorideCuI or Cu₂O, Ligand (e.g., L-Proline), Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, DMSO), 90-150 °CUses readily available aryl halides, Catalytic copperOften requires higher temperatures, Potential for metal contamination in the final product.[4][6][16]
Buchwald-Hartwig Amination 3-Hydroxypiperidine, 4-HalobenzotrifluoridePalladium catalyst, Phosphine ligand, BaseNot directly applicable for C-O bond formation, but is a key related C-N coupling method.[17][18][19]Primarily for C-N bond formation; C-O coupling variants exist but can be more sensitive.

Conclusion

The synthesis of 3-[4-(trifluoromethyl)phenoxy]piperidine hydrochloride is a well-established process crucial for the development of important pharmaceuticals. The strategy employing N-Boc protection followed by a Mitsunobu C-O coupling reaction stands out as a highly efficient, reliable, and scalable method. The key to success lies in the careful control of reaction conditions, particularly during the addition of the azodicarboxylate, and the effective purification to remove reaction byproducts. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently execute this synthesis in a laboratory setting.

References

  • NextSDS. (2026). 3-[4-(Trifluoromethyl)phenoxy]piperidinehydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (CN106432059A). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Google Patents. (WO2000021917A1). Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.
  • Organic & Biomolecular Chemistry (RSC Publishing). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Google Patents. (EP0380924A1). Process for the preparation of fluoxetine hydrochloride.
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • PMC. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Google Patents. (CN105274160A). Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • PubMed. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Retrieved from [Link]

  • Chemical Science (RSC Publishing). Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Retrieved from [Link]

  • PMC. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Retrieved from [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • Google Patents. (WO2001002357A2). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]

  • ResearchGate. Synthesis of functionalized 3-hydroxypiperidines. Retrieved from [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • ResearchGate. (PDF) A Convenient Synthesis of (−)‐Paroxetine. Retrieved from [Link]

  • ResearchGate. Proposed mechanism of the Mitsunobu reaction. Retrieved from [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

Sources

Toxicology and Safety Profile of Trifluoromethylphenoxy Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylphenoxy piperidines represent a highly versatile and privileged class of pharmacophores in modern neuropharmacology. Characterized by a basic piperidine ring linked via an ether or carbinol bridge to a trifluoromethyl-substituted phenoxy group, these compounds exhibit profound central nervous system (CNS) activity. While historically explored as monoamine reuptake inhibitors, recent structural tuning has repositioned them as potent modulators of the endocannabinoid system[1][2].

As a Senior Application Scientist, I approach the development of these compounds with a strict focus on the therapeutic window. The very structural features that grant these molecules their high target affinity and blood-brain barrier (BBB) penetrance—namely, the lipophilic trifluoromethyl group and the basic amine—also introduce specific toxicological liabilities. This whitepaper synthesizes the pharmacokinetic properties, target-specific toxicities, and the self-validating experimental workflows required to de-risk trifluoromethylphenoxy piperidines during preclinical drug development.

Structural Pharmacology & Pharmacokinetics

The safety and efficacy of this chemical class are fundamentally driven by its structural components:

  • The Trifluoromethyl (–CF3) Group: The addition of a –CF3 moiety at the para or meta position of the phenoxy ring serves a dual purpose. First, as a strong electron-withdrawing group (EWG), it increases the metabolic stability of the aromatic ring by blocking cytochrome P450 (CYP450)-mediated para-hydroxylation. Second, it significantly enhances the lipophilicity of the molecule, driving favorable partitioning across the BBB[3]. However, this extreme lipophilicity can lead to an extended biological half-life and an increased volume of distribution, necessitating careful pharmacokinetic monitoring to prevent drug accumulation.

  • The Phenoxy Ether Linkage: The phenoxy group is a key structural element crucial for selective target inhibition, providing essential π−π interactions and hydrogen bonding capabilities via the ether oxygen[4].

  • The Piperidine Core: The nitrogen atom in the six-membered piperidine ring is typically protonated at physiological pH (pKa ~9-10). This basic center is critical for forming salt bridges with aspartate residues in target proteins (e.g., SERT, MAGL)[1][2].

Primary Mechanisms of Action & Target-Specific Toxicities

Monoamine Transporter Modulators

Early derivatives, such as 4-phenyl-4-(p-trifluoromethylphenoxy)piperidines, were designed as superpositional analogs of fluoxetine. These compounds exhibit high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) while lacking affinity for 5-HT1A and 5-HT2A receptors[1].

  • Safety Profile: The primary toxicological risk here is on-target overstimulation. Overdose or co-administration with other serotonergic agents can precipitate Serotonin Syndrome , characterized by autonomic hyperactivity, neuromuscular abnormalities, and altered mental status.

Endocannabinoid Hydrolase Inhibitors

More recently, piperidine carbamates bearing trifluoromethylphenoxy groups have emerged as highly selective, covalent inhibitors of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[2]. By inhibiting these serine hydrolases, the compounds elevate endogenous levels of 2-arachidonoylglycerol (2-AG) and anandamide (AEA), producing potent antinociceptive and neuroprotective effects.

MOA Compound Trifluoromethylphenoxy Piperidine Scaffold MAGL MAGL / FAAH (Therapeutic Targets) Compound->MAGL Potent Inhibition NTE NTE (Off-Target Liability) Compound->NTE High Dose Cross-Reactivity Endocannabinoids Elevated 2-AG / AEA (Neuroprotection) MAGL->Endocannabinoids Prevents Degradation Neuropathy Delayed Neuropathy (Toxicity) NTE->Neuropathy Esterase Blockade

Caption: Pharmacodynamic pathways of piperidine carbamates highlighting therapeutic vs. toxic targets.

Critical Toxicological Liabilities

Neuropathy Target Esterase (NTE) Cross-Reactivity

For piperidine carbamates targeting MAGL/FAAH, the most severe off-target liability is the inhibition of Neuropathy Target Esterase (NTE). NTE is a serine hydrolase critical for lipid homeostasis in the nervous system. Covalent inhibition of NTE (historically seen with organophosphates) leads to Organophosphate-Induced Delayed Polyneuropathy (OPIDP) , characterized by axonal degeneration and paralysis[2]. Structural tuning—specifically adjusting the steric bulk of the trifluoromethylphenoxy moiety—is required to ablate NTE affinity while preserving MAGL/FAAH potency.

Cardiovascular Safety: The hERG Liability

The combination of a basic piperidine amine and a lipophilic trifluoromethylphenoxy tail creates a classic pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG delays myocardial repolarization (prolonged QT interval), leading to Torsades de Pointes (TdP) and sudden cardiac death. Rigorous electrophysiological screening is mandatory.

Quantitative Safety Metrics

The following table summarizes the comparative pharmacokinetic and toxicological thresholds for a standard SSRI reference versus an optimized Trifluoromethylphenoxy Piperidine Carbamate (MAGL inhibitor).

ParameterStandard SSRI ReferenceOptimized Piperidine CarbamateToxicological Implication
LogP (Lipophilicity) 3.5 - 4.04.2 - 4.8Higher LogP drives BBB penetration but increases hERG risk.
Target IC50 ~10 nM (SERT)~5 nM (MAGL)High potency allows for lower clinical dosing.
hERG IC50 > 10 µM> 30 µMA therapeutic index (hERG IC50 / Target IC50) > 1000x is required for cardiovascular safety.
NTE IC50 N/A> 100 µMMust show minimal cross-reactivity to prevent delayed neuropathy[2].
Primary Toxicity Risk Serotonin SyndromeDelayed Neuropathy (if poorly tuned)Dictates the specific counter-screening assays required in preclinical phases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they include internal controls that confirm the mechanistic validity of the assay itself.

Protocol 1: Activity-Based Protein Profiling (ABPP) for NTE Off-Target Screening

Causality Rationale: Standard colorimetric substrate assays often utilize purified recombinant NTE, which fails to mimic the native lipid environment of the brain. ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to catalytically active serine hydrolases in native mouse brain proteomes. This prevents false positives from denatured proteins and allows simultaneous visualization of MAGL (on-target) and NTE (off-target) engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where MAGL and NTE reside). Resuspend to a protein concentration of 1 mg/mL.

  • Compound Incubation: Treat 50 µL of the proteome with the trifluoromethylphenoxy piperidine compound (dose-response: 1 nM to 100 µM) or DMSO vehicle for 30 minutes at 37°C. Self-Validation: Include a known NTE inhibitor (e.g., chlorpyrifos oxon) as a positive control for NTE blockade.

  • Probe Labeling: Add FP-Rh probe (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature in the dark.

  • Resolution & Detection: Quench the reaction with 4x SDS loading buffer. Boil for 5 minutes, then resolve proteins using 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex: 532 nm / Em: 580 nm). MAGL appears at ~33 kDa; NTE appears at ~155 kDa. Calculate the IC50 based on the loss of fluorescent band intensity relative to the DMSO control.

Protocol 2: Electrophysiological Validation of hERG Liability (Patch-Clamp)

Causality Rationale: While high-throughput thallium-flux assays exist, lipophilic compounds often cause membrane fluidization or autofluorescence, yielding false data. The whole-cell patch-clamp technique is the FDA-mandated gold standard (ICH S7B) because it directly measures the specific ionic current traversing the hERG channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiological Setup: Establish whole-cell configuration using borosilicate glass pipettes (2-4 MΩ resistance) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse the extracellular solution containing the piperidine compound. Self-Validation: Monitor the tail current amplitude until steady-state block is achieved (typically 3-5 minutes). Wash out the compound with standard buffer to verify current recovery (confirming the block is not due to cell death or membrane rupture).

  • Data Analysis: Calculate the percentage of tail current inhibition relative to baseline. Generate a Hill equation curve to determine the hERG IC50.

Workflow Synthesis Compound Synthesis & Purification (>95%) InVitro In Vitro Screening (hERG, CYP450, NTE) Synthesis->InVitro PK In Vivo PK Profiling (BBB Penetration, t1/2) InVitro->PK IC50 > 10µM for Off-Targets Tox In Vivo Toxicology (Dose-Escalation) PK->Tox Favorable Brain/Plasma Ratio Lead Lead Optimization (Therapeutic Window > 100x) Tox->Lead No Observable Adverse Effects

Caption: Sequential toxicological and pharmacokinetic screening workflow for piperidine derivatives.

References

  • Chem-Impex International.4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride Product Information and Safety Profile.
  • Journal of Medicinal Chemistry (ACS).Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters.
  • National Institutes of Health (PMC).Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.
  • Journal of Medicinal Chemistry (ACS).Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases.

Sources

Designing for the Central Nervous System: Blood-Brain Barrier Permeability of Trifluoromethylphenoxy Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The blood-brain barrier (BBB) presents a formidable obstacle in central nervous system (CNS) drug discovery, excluding approximately 98% of small-molecule therapeutics[1]. To overcome this, medicinal chemists frequently employ privileged scaffolds. The trifluoromethylphenoxy piperidine motif—famously utilized in selective serotonin reuptake inhibitors (SSRIs) like fluoxetine[2]—represents a masterclass in balancing lipophilicity and target engagement. This whitepaper details the mechanistic causality behind this scaffold's BBB permeability, outlines the physicochemical parameters required for optimization, and provides self-validating in vitro protocols to accurately predict in vivo CNS exposure.

Mechanistic Rationale: The Causality of the Scaffold

Designing a molecule to cross the BBB requires satisfying conflicting physicochemical demands: it must be lipophilic enough to traverse endothelial cell membranes, yet polar enough to maintain aqueous solubility and engage target receptors.

The Trifluoromethyl ( CF3​ ) Group

The addition of a CF3​ group to a phenoxy ring is not merely a steric choice; it is a profound physicochemical modulator. The CF3​ moiety is highly electronegative and lipophilic (Hansch π value of +0.88)[2]. By drawing electron density away from the aromatic ring, it increases the overall lipophilicity of the molecule, reducing the topological polar surface area (TPSA) and facilitating passive transcellular diffusion across the lipid-rich endothelial membranes of the BBB[3]. Furthermore, the robust C-F bonds block metabolic hotspots, preventing rapid oxidative degradation by cytochrome P450 enzymes and extending the compound's half-life[2].

The Piperidine Ring

The piperidine heterocycle provides a basic amine crucial for anchoring the molecule to CNS targets (e.g., GPCRs, monoamine transporters) via salt-bridge interactions[4]. However, this basicity (typical pKa ~8.2–8.8) means the molecule is predominantly protonated at physiological pH (7.4)[5]. While a positive charge generally hinders passive membrane permeation, the massive lipophilic compensation provided by the CF3​ -phenoxy group drives the unprotonated (neutral) fraction across the BBB. As the neutral species diffuses into the brain parenchyma, the system re-equilibrates, allowing continuous influx[4].

Mechanism Blood Blood Compartment (pH 7.4) Protonated Protonated Piperidine (Limited Diffusion) Blood->Protonated Equilibrium Neutral Neutral Species (CF3-driven Lipophilicity) Blood->Neutral Equilibrium Membrane Endothelial Cell Membrane (BBB) Protonated->Membrane Hindered Neutral->Membrane Passive Diffusion Pgp P-gp Efflux Transporter (Active Extrusion) Membrane->Pgp Substrate Recognition Brain Brain Parenchyma (Target Engagement) Membrane->Brain Influx Pgp->Blood Efflux (ATP-dependent)

Caption: Mechanistic dynamics of CF3-phenoxy piperidines crossing the blood-brain barrier.

Physicochemical Profiling & Data Synthesis

Optimizing this scaffold requires a delicate balance. Highly lipophilic basic compounds often become substrates for P-glycoprotein (P-gp), an ATP-dependent efflux pump located on the luminal side of the BBB[6],[7]. They also carry safety liabilities, such as hERG channel inhibition[5]. Modulating the pKa of the piperidine ring (e.g., via steric hindrance or adjacent electron-withdrawing groups) is a proven strategy to mitigate efflux while maintaining permeability.

Table 1: Impact of Structural Modifications on BBB Permeability

Compound Class / ModificationpKaLogD (7.4)MDCK-MDR1 Papp​ (A-B)Efflux Ratio (ER)In vivo Kp,uu​
Unsubstituted Phenoxy Piperidine8.81.5Low (<5 x 10−6 cm/s)> 3.0< 0.1
4- CF3​ -Phenoxy Piperidine8.22.8High (>15 x 10−6 cm/s)1.5 - 2.50.3 - 0.5
CF3​ -Phenoxy + Steric Hindrance7.53.2High (>20 x 10−6 cm/s)< 1.5> 0.8

Note: Data synthesized from standard structural optimization paradigms. Papp​ = Apparent Permeability; Kp,uu​ = Unbound brain-to-plasma ratio.

Self-Validating In Vitro Permeability Workflows

To accurately predict BBB penetration, researchers must assess both passive diffusion and active efflux. While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are the superior surrogate for the BBB[8].

Causality for Cell Line Selection: MDCK-MDR1 monolayers exhibit significantly tighter intercellular junctions (low paracellular permeability) and robust apical P-gp expression, closely mimicking the physical and biochemical barriers of the human brain endothelium,[7].

Step-by-Step MDCK-MDR1 Bidirectional Permeability Protocol

This protocol is designed as a self-validating system. Every run includes internal controls to prevent false positives (e.g., assuming high permeability when the monolayer is actually compromised).

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells on semi-permeable polycarbonate membrane inserts (0.4 μm pore size) in a 96-well Transwell system. Culture for 4-5 days to achieve a confluent, polarized monolayer[8].

  • Monolayer Integrity Validation (Pre-Assay): Measure Trans-Epithelial Electrical Resistance (TEER) using a voltohmmeter.

    • Causality: A TEER value >40 Ω⋅cm2 confirms the formation of tight junctions. If TEER is low, the monolayer is leaky, and the assay must be aborted to prevent artificially high passive diffusion rates.

  • Bidirectional Dosing:

    • Apical-to-Basolateral (A-B): Add 10 μM of the CF3​ -phenoxy piperidine compound to the apical chamber. Add blank transport buffer (HBSS with 10 mM HEPES, pH 7.4) to the basolateral chamber[7].

    • Basolateral-to-Apical (B-A): Reverse the setup to measure active efflux[8].

  • Incubation: Incubate the plates at 37°C with 5% CO2​ for 60-120 minutes[7],[9].

  • Quantification: Extract samples from both compartments and quantify via LC-MS/MS (Multiple Reaction Monitoring mode for high selectivity)[9].

  • Self-Validation (Post-Assay): Introduce Lucifer Yellow (a paracellular marker) to the apical chamber.

    • Causality: High Lucifer Yellow permeation indicates the test compound damaged the monolayer during incubation, invalidating the results[9]. Concurrently, evaluate a known P-gp substrate (e.g., Digoxin or Prazosin) as a positive control to confirm transporter functionality[8],[7].

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) )[6]. An ER 2.0 flags the compound as a likely P-gp substrate[8],[7].

Workflow Start Compound Synthesis (CF3-Phenoxy Piperidines) PhysChem Physicochemical Profiling (pKa, LogD, TPSA) Start->PhysChem PAMPA PAMPA-BBB Assay (Passive Diffusion) PhysChem->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK InVivo In Vivo PK (Kp,uu Determination) MDCK->InVivo

Caption: Sequential BBB permeability screening workflow for CNS drug candidates.

In Vivo Translation: The Kp,uu​ Imperative

While high Papp​ and a low Efflux Ratio are excellent in vitro indicators, they do not account for plasma protein binding or non-specific brain tissue binding. The ultimate metric for CNS drug development is the unbound brain-to-plasma partition coefficient ( Kp,uu​ )[5].

Causality: A compound may readily cross the BBB, but if it is highly bound to brain lipids (a common liability of the lipophilic CF3​ group), the free concentration available to engage the target is negligible[7]. By utilizing equilibrium dialysis alongside in vivo pharmacokinetic data, researchers calculate Kp,uu​ . A Kp,uu​ > 0.3 is generally considered optimal for robust CNS efficacy, ensuring that the target engagement observed in vitro translates successfully to in vivo models[5].

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (nih.gov) URL: [Link]

  • Title: A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu Source: Journal of Chemical Information and Modeling (acs.org) URL: [Link]

  • Title: MDCK-MDR1 Permeability Assay Source: Evotec URL: [Link]

  • Title: Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties Source: PMC (nih.gov) URL: [Link]

  • Title: Cyprotex MDR1-MDCK Permeability Face Sheet Source: Evotec URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: PMC (nih.gov) URL: [Link]

  • Title: graphB3—an interpretable graph learning approach for predicting blood–brain barrier permeability Source: Briefings in Bioinformatics (oup.com) URL: [Link]

  • Title: Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium Source: PMC (nih.gov) URL: [Link]

  • Title: MDCK Permeability Assay Source: Domainex URL: [Link]

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Reversed-Phase Liquid Chromatography (RP-HPLC), Peak Tailing Mitigation, and ICH Q2(R2) Validation

Physicochemical Profiling & Causality in Method Design

3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS: 902836-91-3 for the free base; 1220033-97-5 for the hydrochloride salt) [5] is a critical structural motif in pharmaceutical synthesis. Developing a robust HPLC-UV method for this compound requires navigating two distinct physicochemical features: a highly basic secondary amine (the piperidine ring, pKa ~10) and a hydrophobic, UV-active 4-(trifluoromethyl)phenoxy group.

As a Senior Application Scientist, designing a method is not about trial and error; it is about applying chemical causality to chromatographic behavior.

Overcoming Peak Tailing: The Silanol Interaction

The most pervasive challenge in the HPLC analysis of basic compounds is peak tailing. In reversed-phase chromatography, positively charged basic analytes interact with negatively charged, deprotonated silanol groups ( Si−O− ) on the silica surface of the stationary phase[2, 3]. This secondary ion-exchange mechanism causes a portion of the analyte molecules to be retained longer, resulting in asymmetric, tailing peaks that compromise resolution and quantitation.

The Solution:

  • Stationary Phase: We select a high-purity, Type B silica column with exhaustive end-capping (e.g., C18). End-capping chemically blocks residual silanols, significantly reducing secondary interactions.

  • Mobile Phase pH & Ion Pairing: We employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). Operating at a pH ≤ 3.0 ensures that residual silanol groups are fully protonated ( Si−OH ) and neutral, thereby eliminating electrostatic attraction. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperidine nitrogen, which enhances retention and peak symmetry.

UV Wavelength Selection: Chromophore Mapping

The UV absorption profile of the molecule is driven by the trifluoromethylphenoxy chromophore. Substituted benzotrifluorides and phenoxy derivatives typically exhibit a strong E-band transition around 200–225 nm and a weaker B-band transition around 260–275 nm [4]. To maximize assay sensitivity—which is crucial for impurity profiling and low-level quantification—the detection wavelength is optimized at 225 nm . This captures the intense E-band absorption while safely avoiding the mobile phase UV cutoff of TFA (< 210 nm).

Method Development Workflow

The following diagram illustrates the logical progression from analyte profiling to final regulatory validation, ensuring a self-validating and robust analytical lifecycle.

HPLC_Workflow cluster_0 Method Design cluster_1 Optimization & SST cluster_2 ICH Q2(R2) Validation N1 Analyte Profiling (pKa, UV Max) N2 Stationary Phase (Endcapped C18) N1->N2 N3 Mobile Phase (0.1% TFA, pH 2.0) N1->N3 N4 Gradient & Flow Optimization N2->N4 N3->N4 N5 System Suitability (T ≤ 1.5, N ≥ 2000) N4->N5 N6 Specificity & Linearity N5->N6 N7 Precision & Accuracy N6->N7 N8 Robustness (DoE Approach) N7->N8

Figure 1: End-to-end HPLC-UV method development and ICH Q2(R2) validation workflow.

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column High-purity endcapped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength UV at 225 nm
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 15.0 | 80 | 20 |

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[4-(Trifluoromethyl)phenoxy]piperidine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

Step 3: Sample Preparation

  • Weigh an appropriate amount of the sample to achieve a target concentration of 100 µg/mL.

  • Dissolve in diluent, sonicate, and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial prior to injection.

Method Validation (Self-Validating System)

A scientifically sound protocol must be a self-validating system. Before executing sample analysis, the method's fitness is verified through System Suitability Testing (SST), followed by comprehensive validation aligned with ICH Q2(R2) guidelines [1].

System Suitability Testing (SST)

Inject the working standard (100 µg/mL) six times consecutively. The system is deemed suitable only if the following criteria are met:

  • Tailing Factor ( T ): ≤1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥2000 (Confirms column bed integrity and efficiency).

  • Injection Precision: %RSD of peak area ≤2.0% (Confirms autosampler and integration reliability).

ICH Q2(R2) Validation Metrics

The following table summarizes the quantitative data and acceptance criteria required to validate the method for routine quality control and release testing.

Validation ParameterExperimental DesignAcceptance CriteriaTypical Result
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).Peak purity angle < purity threshold. No blank interference at analyte RT.Pass; Baseline resolution from degradation products.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.Pass; R2=0.9998
Precision Repeatability: 6 independent sample preparations at 100% level.Intermediate: Different analyst, different day.%RSD of assay ≤2.0% .Pass; %RSD = 0.85%
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 for each level).Mean recovery between 98.0% and 102.0% across all levels.Pass; 99.4% – 100.6%
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Column Temp ( ±5 °C), and Gradient composition ( ±2% ).SST criteria must remain met; %RSD ≤2.0% .Pass; T≤1.3 under all conditions.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives Environmental Science & Technology (ACS Publications) URL:[Link]

  • 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride Reagent Database URL: [Link]

Application Note: In Vitro Pharmacological Profiling of CAS 1220033-97-5 (3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Neuropharmacological screening, monoamine transporter (SERT/NET/DAT) inhibition assays, and in vitro cytotoxicity profiling.

Introduction & Scientific Rationale

CAS 1220033-97-5, chemically identified as 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride , is a highly specific synthetic building block and pharmacological probe. Structurally, it combines a basic piperidine ring with a lipophilic, electron-withdrawing 4-(trifluoromethyl)phenoxy moiety. This specific pharmacophore is a hallmark of modern monoamine reuptake inhibitors (such as the SSRI fluoxetine and the SNRI paroxetine)[1].

In drug discovery, compounds sharing this scaffold are primarily evaluated for their ability to competitively bind to the orthosteric sites of the Serotonin Transporter (hSERT) , Norepinephrine Transporter (hNET) , and Dopamine Transporter (hDAT) [2]. To accurately characterize the bioactivity of CAS 1220033-97-5, researchers must employ robust, cell-based in vitro assays that measure real-time neurotransmitter uptake while rigorously controlling for non-specific cytotoxicity[3].

Physicochemical Properties & Preparation
PropertyValue / Description
CAS Number 1220033-97-5
Chemical Name 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Molecular Formula C12H15ClF3NO
Molecular Weight 281.70 g/mol
Stock Preparation Soluble in DMSO. Prepare a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

Experimental Workflow

The following workflow outlines the self-validating experimental pipeline required to screen CAS 1220033-97-5. It utilizes a primary functional assay (fluorescent substrate uptake) paired with a secondary counter-screen (MTT viability) to rule out false positives caused by membrane disruption.

Workflow N1 Compound Prep CAS 1220033-97-5 N3 Pre-incubation (15-30 min, 37°C) N1->N3 N2 Cell Culture HEK293-hSERT/NET N2->N3 N4 Substrate Addition (Fluorescent Probe) N3->N4 N5 Kinetic Readout & IC50 Analysis N4->N5

Fig 1: High-throughput in vitro workflow for monoamine transporter uptake assays.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

This protocol utilizes HEK293 cells stably transfected with human SERT or NET. HEK293 cells are chosen because wild-type HEK293 cells lack endogenous monoamine transporters, providing a near-zero background signal[3],[4].

Reagents & Buffer Formulation
  • Uptake Buffer: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose; adjusted to pH 7.4[3].

    • Causality Note: Ascorbic acid is strictly required in the buffer. It acts as an antioxidant to prevent the rapid auto-oxidation of monoamines and fluorescent analogs in physiological buffers, which would otherwise degrade the signal-to-noise ratio[3].

  • Substrate: APP+ (4-(4-(Dimethylamino)phenyl)-1-methylpyridinium iodide) or a commercial Neurotransmitter Uptake Assay Kit[3],[4].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-hSERT or HEK293-hNET cells into a 96-well black, clear-bottom microplate at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂ to allow adherence[4].

  • Buffer Exchange: Carefully aspirate the culture medium and wash the cells once with 100 µL of warm Uptake Buffer to remove residual serum proteins that may bind the test compound[5].

  • Compound Pre-Incubation: Add 50 µL of Uptake Buffer containing serial dilutions of CAS 1220033-97-5 (e.g., 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Fluoxetine for SERT, Desipramine for NET)[4]. Incubate for 25 minutes at 37°C.

    • Causality Note: Pre-incubation is critical. It allows the piperidine derivative to reach thermodynamic binding equilibrium with the transporter's orthosteric site before it has to compete with the substrate[5].

  • Substrate Addition: Add 50 µL of the fluorescent substrate (e.g., APP+) dissolved in Uptake Buffer to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (e.g., Ex/Em = 485/530 nm) kinetically every 2 minutes for 30 minutes at 37°C[3].

  • Data Analysis: Calculate the initial velocity of uptake (slope of the linear phase) and plot against the log concentration of CAS 1220033-97-5 to determine the IC₅₀.

Protocol 2: Cell Viability Counter-Screen (MTT Assay)

Because CAS 1220033-97-5 is a cationic amphiphilic molecule, it has the potential to induce non-specific membrane disruption or lysosomal trapping at high concentrations[6]. A reduction in fluorescent substrate uptake could falsely appear as transporter inhibition if the cells are simply dying. This counter-screen validates the integrity of the primary assay.

Step-by-Step Methodology
  • Preparation: Seed wild-type HEK293 cells in a 96-well clear plate at 40,000 cells/well and incubate overnight.

  • Treatment: Treat cells with the exact concentration gradient of CAS 1220033-97-5 used in Protocol 1. Incubate for 1 hour (matching the uptake assay timeline) and 24 hours (to assess acute toxicity)[6].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate the medium carefully and add 100 µL of DMSO to dissolve the crystals.

  • Readout: Measure absorbance at 570 nm. Calculate viability as a percentage of the vehicle control.

Mechanism of Action & Data Interpretation

CAS 1220033-97-5 acts by occupying the substrate-binding pocket of the transporter. The bulky, electron-withdrawing trifluoromethyl group anchors into the hydrophobic sub-pocket of the transporter, while the protonated piperidine nitrogen forms a critical salt bridge with a conserved aspartate residue on the transporter protein[2].

Mechanism C CAS 1220033-97-5 (Inhibitor) T Monoamine Transporter (SERT / NET) C->T Blocks binding site E Intracellular Fluorescence (Signal Quenched/Reduced) T->E Decreased Accumulation S Fluorescent Substrate (e.g., APP+) S->T Attempted transport

Fig 2: Mechanism of action for transporter inhibition resulting in decreased fluorescent signal.

Representative Data Structure

When documenting results, summarize the quantitative findings in a standardized matrix to easily compare target selectivity against basal cytotoxicity:

Target / AssayCell LineIC₅₀ / CC₅₀ (µM)Max Inhibition / Viability
hSERT Uptake HEK293-hSERT0.045 ± 0.01298% inhibition
hNET Uptake HEK293-hNET0.120 ± 0.03095% inhibition
hDAT Uptake HEK293-hDAT> 10.0Minimal effect
Cytotoxicity HEK293-WTCC₅₀ > 50.0>95% viable at 10 µM

(Note: Values above are representative benchmarks for highly active phenoxypiperidine derivatives).

References

  • Title: Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors - PMC Source: National Institutes of Health (NIH) URL: [Link][3]

  • Title: A Photoswitchable Inhibitor of the Human Serotonin Transporter Source: ACS Publications URL: [Link][5]

  • Title: Acute toxicity of 8 antidepressants: What are their modes of action? Source: Muséum National d'Histoire Naturelle (BOREA) URL: [Link][6]

  • Title: Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics Source: MDPI URL: [Link][1]

  • Title: Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: National Institutes of Health (NIH) URL: [Link][2]

Sources

The Strategic Utility of 3-[4-(Trifluoromethyl)phenoxy]piperidine in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the assembly of molecular scaffolds that offer both a foundation for biological activity and the versatility for chemical modification is of paramount importance. 3-[4-(Trifluoromethyl)phenoxy]piperidine emerges as a compound of significant interest, embodying two key structural motifs highly valued in medicinal chemistry: the piperidine ring and the 4-(trifluoromethyl)phenoxy group. While a direct, publicly documented synthetic route to a marketed Active Pharmaceutical Ingredient (API) from this specific intermediate remains elusive, its constituent parts are prevalent in a multitude of therapeutic agents. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the potential applications of 3-[4-(Trifluoromethyl)phenoxy]piperidine and a framework for its utilization in the synthesis of novel chemical entities.

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[1][2][3] Concurrently, the 4-(trifluoromethyl)phenoxy group offers a unique combination of properties that are highly advantageous in drug design. The trifluoromethyl group is a well-established bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[4][5][6][7]

This document will delve into the synthetic strategies for preparing and functionalizing 3-[4-(Trifluoromethyl)phenoxy]piperidine, explore the rationale behind its potential use in drug design, provide detailed protocols for key transformations, and outline essential analytical and safety considerations.

Strategic Importance in Medicinal Chemistry

The strategic incorporation of 3-[4-(Trifluoromethyl)phenoxy]piperidine into a drug discovery program is underpinned by the synergistic effects of its two core components.

The Piperidine Core: A Foundation for Drug-like Properties

The piperidine ring is a versatile scaffold that can be functionalized at multiple positions, allowing for the fine-tuning of a molecule's properties.[1] Its basic nitrogen atom can be readily protonated at physiological pH, which can enhance water solubility and facilitate interactions with acidic residues in protein binding pockets. The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, also allows for dynamic fitting to receptor sites.

The 4-(Trifluoromethyl)phenoxy Moiety: A Key to Enhanced Performance

The 4-(trifluoromethyl)phenoxy group is a powerful tool for optimizing the pharmacological profile of a lead compound. The trifluoromethyl group is highly electronegative and acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence a molecule's overall electronic properties.[4][7] Its lipophilic nature can enhance membrane permeability and improve oral bioavailability.[4][7] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to a longer in vivo half-life.[4][7]

Synthetic Pathways and Key Transformations

The synthesis of 3-[4-(Trifluoromethyl)phenoxy]piperidine and its subsequent derivatization are key to its application as an API intermediate. The following sections provide an overview of potential synthetic routes and detailed protocols for common transformations.

Synthesis of 3-[4-(Trifluoromethyl)phenoxy]piperidine

A common approach to the synthesis of 3-aryloxypiperidines involves the Williamson ether synthesis, where a protected 3-hydroxypiperidine is reacted with a suitable aryl halide or by Mitsunobu reaction.

Illustrative Synthetic Workflow:

A N-Protected-3-hydroxypiperidine C N-Protected-3-[4-(trifluoromethyl)phenoxy]piperidine A->C NaH, THF B 4-Fluorobenzotrifluoride B->C D 3-[4-(Trifluoromethyl)phenoxy]piperidine C->D Deprotection (e.g., TFA or HCl)

Caption: General synthetic workflow for 3-[4-(Trifluoromethyl)phenoxy]piperidine.

Protocol 1: Synthesis of N-Boc-3-[4-(trifluoromethyl)phenoxy]piperidine

This protocol describes a representative synthesis of the N-Boc protected intermediate.

Materials:

  • N-Boc-3-hydroxypiperidine

  • 4-Fluorobenzotrifluoride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional co-solvent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add 4-fluorobenzotrifluoride (1.1 equivalents) to the reaction mixture. A small amount of DMF may be added to improve solubility if necessary.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-[4-(trifluoromethyl)phenoxy]piperidine.

Protocol 2: Deprotection to Yield 3-[4-(Trifluoromethyl)phenoxy]piperidine

Materials:

  • N-Boc-3-[4-(trifluoromethyl)phenoxy]piperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-3-[4-(trifluoromethyl)phenoxy]piperidine in DCM.

  • Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-[4-(Trifluoromethyl)phenoxy]piperidine.

N-Alkylation: A Gateway to Diverse Derivatives

A crucial step in utilizing this intermediate is the N-alkylation of the piperidine nitrogen. This allows for the introduction of various side chains that can modulate the compound's pharmacological activity.

General N-Alkylation Workflow:

A 3-[4-(Trifluoromethyl)phenoxy]piperidine C N-Alkyl-3-[4-(trifluoromethyl)phenoxy]piperidine A->C Base (e.g., K2CO3 or Et3N), Solvent (e.g., ACN or DMF) B Alkyl Halide (R-X) B->C

Caption: General workflow for N-alkylation of the piperidine intermediate.

Protocol 3: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of the piperidine intermediate.

Materials:

  • 3-[4-(Trifluoromethyl)phenoxy]piperidine

  • Alkyl halide (e.g., bromide or iodide) (1.1 equivalents)

  • Potassium carbonate or Triethylamine (2.0 equivalents)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-[4-(Trifluoromethyl)phenoxy]piperidine in anhydrous ACN or DMF, add the base (potassium carbonate or triethylamine).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-[4-(Trifluoromethyl)phenoxy]piperidine and its derivatives is critical for their use in pharmaceutical research and development. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic shifts for the aromatic protons of the trifluoromethylphenoxy group, and the aliphatic protons of the piperidine ring.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (with high-resolution MS).A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity. The method can be optimized for quantitative analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-O-C (ether), C-F, and N-H (for the free base) or C-N bonds.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, N, and F should be within acceptable limits of the calculated values.

Table 1: Analytical Techniques for Characterization

Safety and Handling Considerations

As with any chemical intermediate, proper safety precautions must be observed when handling 3-[4-(Trifluoromethyl)phenoxy]piperidine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, storage, and emergency procedures.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion and Future Perspectives

3-[4-(Trifluoromethyl)phenoxy]piperidine represents a valuable, albeit underexplored, building block for the synthesis of novel pharmaceutical agents. Its combination of a versatile piperidine scaffold and a performance-enhancing trifluoromethylphenoxy group makes it an attractive starting point for the development of new therapeutics across various disease areas. While its direct application as an intermediate for a specific marketed API is not yet established in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential. Future work in this area could involve the synthesis of libraries of N-substituted derivatives for screening against a range of biological targets, potentially leading to the discovery of new and effective drug candidates.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb 2. Available from: [Link]

  • Piperidine Synthesis.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. 2019 May 3. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Procedure for N-alkylation of Piperidine? ResearchGate. 2017 Mar 16. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025 Jul 18. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2023 Feb.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. 2025 Aug 18.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 2022 Oct 11. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • 3-Phenylpiperidine. Wikipedia.
  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. 2019 May 8.
  • A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Journal of Medicinal Chemistry. 2015 Jul 29.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. 2023 Jul 25.
  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. 2024 Apr 16.
  • Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. 2026 Mar 11.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. 2025 Jul 26.
  • Piperidine. Wikipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2025 Jul 18. Available from: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. BOC Sciences.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2024 Feb 2.
  • Asymmetric synthesis of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one derivatives, potent and selective NOP agonists.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs. 2023 Jul 25.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. 2019 May 3.

Sources

LC-MS/MS fragmentation pattern analysis of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the LC-MS/MS Fragmentation Pattern Analysis of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the analysis of 3-[4-(Trifluoromethyl)phenoxy]piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a molecule featuring a piperidine core linked to a trifluoromethyl-substituted phenoxy group, its characterization is pertinent to pharmaceutical research and development, where such scaffolds are common. We provide a detailed, field-tested protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. The core of this guide is a scientifically grounded elucidation of the compound's collision-induced dissociation (CID) fragmentation pathways. The predictable fragmentation patterns, including characteristic cleavages of the piperidine ring and the ether linkage, serve as a robust framework for structural confirmation and method development for related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to apply LC-MS/MS for the structural analysis of complex small molecules.

Introduction: The Analytical Challenge

The compound 3-[4-(Trifluoromethyl)phenoxy]piperidine (Molecular Formula: C₁₂H₁₄F₃NO, Molecular Weight: 245.24 g/mol ) incorporates structural motifs frequently encountered in centrally active pharmaceutical agents.[1][2] The piperidine ring provides a basic nitrogen center, making it amenable to protonation, while the trifluoromethyl group significantly influences the molecule's electronic properties and metabolic stability. Accurate identification and structural confirmation of such compounds are critical throughout the drug development pipeline, from discovery to quality control.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical cornerstone for this task, offering unparalleled sensitivity and specificity.[4][5] By coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, we can isolate the analyte of interest and induce its fragmentation in a controlled manner. The resulting product ion spectrum serves as a structural fingerprint. This guide explains the causality behind the fragmentation, transforming it from an empirical observation into a predictable, mechanism-driven analysis.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 3-[4-(Trifluoromethyl)phenoxy]piperidine in positive ion electrospray ionization (ESI) mode begins with the formation of the protonated precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 246.25. The high proton affinity of the piperidine nitrogen makes this a highly favorable process.[6] Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation through several predictable pathways governed by the principles of charge-directed bond cleavage.[7]

The primary fragmentation routes are hypothesized to be:

  • Ether Bond Cleavage: Scission of the C-O bond linking the piperidine and phenoxy moieties.

  • Piperidine Ring Fission: Cleavage and opening of the heterocyclic ring system, often initiated by an α-cleavage adjacent to the nitrogen atom.[8]

  • Loss of the Phenoxy Side Chain: Cleavage of the C-O bond at the piperidine ring, leading to the loss of the entire trifluoromethyl-phenoxy group.

These pathways are visualized in the fragmentation diagram below.

G cluster_main Proposed Fragmentation Cascade Precursor [M+H]⁺ m/z 246.25 3-[4-(CF₃)phenoxy]piperidine Frag1 Product Ion m/z 102.09 Protonated 3-Hydroxypiperidine Precursor->Frag1 Ether Cleavage (Charge on Piperidine) Frag2 Product Ion m/z 163.04 Protonated 4-(Trifluoromethyl)phenol Precursor->Frag2 Ether Cleavage (Charge on Phenol) Frag3 Product Ion m/z 84.09 Piperidine Iminium Ion Precursor->Frag3 Side Chain Loss NeutralLoss2 Neutral Loss: C₅H₁₀N• (84.08 Da) NeutralLoss1 Neutral Loss: C₇H₄F₃O• (145.02 Da) NeutralLoss3 Neutral Loss: C₇H₅F₃O (162.03 Da)

Figure 1: Proposed CID fragmentation pathways for protonated 3-[4-(Trifluoromethyl)phenoxy]piperidine.

Experimental Protocol

This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrumentation and analytical goals (e.g., quantification vs. structural confirmation).

Materials and Sample Preparation
  • Standard: 3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS 902836-91-3).[1]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Additive: Formic acid (LC-MS grade).

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the standard and dissolve in 5.0 mL of methanol.

  • Working Solution (1 µg/mL): Perform serial dilutions of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for fragmentation analysis on modern tandem mass spectrometers.

LC-MS/MS Workflow

The overall experimental process follows a standard workflow from sample injection to data analysis.

workflow cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) B 2. LC Separation (Reversed-Phase C18 Column) A->B C 3. ESI Ionization (Positive Mode, [M+H]⁺ formation) B->C D 4. MS¹ Analysis (Full Scan) (Isolate Precursor Ion m/z 246.25) C->D E 5. Collision-Induced Dissociation (Fragment Precursor Ion) D->E F 6. MS² Analysis (Product Ion Scan) (Detect Fragment Ions) E->F G 7. Data Interpretation (Match Spectrum to Predicted Fragments) F->G

Figure 2: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed LC-MS/MS Conditions

The following parameters are recommended as a starting point for analysis. The choice of a reversed-phase C18 column is standard for small molecules of moderate polarity.[9][10] The use of formic acid as a mobile phase modifier is crucial for promoting efficient protonation in the ESI source.[8]

Parameter Condition Rationale
LC System UHPLC or HPLC systemProvides reliable and reproducible separation.[4]
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm particle sizeOffers good retention and peak shape for this type of analyte. Smaller particles enhance efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography. Formic acid aids in protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution. Formic acid maintains consistent pH and ion pairing.
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.A generic gradient to ensure elution of the compound while separating it from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.[8]
Injection Volume 2 µLA small injection volume minimizes peak distortion while providing sufficient analyte for detection.
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)Both instrument types are suitable for generating high-quality MS/MS spectra.[3]
Ionization Source Electrospray Ionization (ESI)Ideal for polar and ionizable molecules like piperidine derivatives.
Ionization Mode PositiveThe basic piperidine nitrogen is readily protonated to form [M+H]⁺.
Scan Mode Full Scan (MS¹) followed by Product Ion Scan (MS²)MS¹ confirms the precursor m/z. MS² provides the fragmentation pattern.
Precursor Ion (m/z) 246.25The theoretical m/z of the protonated molecule [C₁₂H₁₅F₃NO]⁺.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation via collision.[7]
Collision Energy (CE) Ramped from 10 to 40 eVRamping the CE ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragments are observed in a single analysis.[11]

Expected Results and Data Interpretation

Upon analysis using the described protocol, a product ion spectrum will be generated. The expected major fragments, their m/z values, and their proposed origins are summarized below. This table serves as a reference for interpreting the experimental data.

Observed m/z Proposed Formula Proposed Structure/Identity Formation Mechanism
246.25[C₁₂H₁₅F₃NO]⁺Precursor Ion [M+H]⁺ Protonation of the piperidine nitrogen in the ESI source.
163.04[C₇H₆F₃O]⁺Protonated 4-(Trifluoromethyl)phenolCleavage of the ether C-O bond, with charge retention on the aromatic fragment.
102.09[C₅H₁₂NO]⁺Protonated 3-HydroxypiperidineCleavage of the ether C-O bond, with charge retention on the more basic piperidine fragment.
84.09[C₅H₁₀N]⁺Acyclic piperidine-derived iminium ionLoss of the neutral 4-(trifluoromethyl)phenol group (162.03 Da) followed by rearrangement.

Interpretation Insights:

  • The presence of the m/z 102.09 ion is a strong indicator of the 3-substituted piperidinol core, confirming the position of the ether linkage.

  • The detection of the m/z 163.04 ion confirms the presence of the 4-(trifluoromethyl)phenol moiety.

  • The m/z 84.09 fragment is a characteristic ion for substituted piperidines, resulting from the loss of the substituent and subsequent ring rearrangement to a stable iminium ion.[8]

  • The relative intensities of these fragments will be dependent on the collision energy. At lower energies, the larger fragments (m/z 163.04, 102.09) may dominate, while higher energies will favor the formation of smaller, more stable ions like m/z 84.09.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the LC-MS/MS analysis of 3-[4-(Trifluoromethyl)phenoxy]piperidine. By combining a detailed experimental protocol with a mechanistic explanation of the molecule's fragmentation behavior, this guide empowers researchers to confidently identify this compound and apply these principles to the structural elucidation of related molecules. The methodologies and fragmentation logic presented herein are foundational for applications in drug metabolism studies, impurity profiling, and reference standard characterization within the pharmaceutical industry.

References

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN. PMC. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. [Link]

  • Energy-Resolved In-Source Collison-Induced Dissociation for Isomer Discrimination. Journal of the American Society for Mass Spectrometry. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. [Link]

  • Threshold Collision-Induced Dissociation Determination and Molecular Orbital Calculations of the Binding Energies of Sodium and Silver Ions to Small Nitrogen-Containing Ligands. ResearchGate. [Link]

  • Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Fundamentals of LC, MS and LCMS. Shimadzu Scientific Instruments. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

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Application Note: Advanced Crystallization and Purification Strategies for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The piperidine ring is a privileged scaffold in modern pharmacology, serving as the structural core for numerous active pharmaceutical ingredients (APIs) including paroxetine, donepezil, and pitolisant[1][2]. Converting a piperidine free base into a hydrochloride (HCl) salt is a ubiquitous strategy to enhance aqueous solubility, bioavailability, and solid-state stability.

However, the crystallization of piperidine HCl salts presents distinct thermodynamic and kinetic challenges. These molecules frequently exhibit complex polymorphic behaviors, a propensity for hydrate/solvate formation, and a high risk of "oiling out" (liquid-liquid phase separation, or LLPS) during supersaturation[2][3]. This application note provides an authoritative guide to the thermodynamic principles, solvent selection criteria, and self-validating protocols required to isolate high-purity piperidine hydrochloride salts.

Thermodynamic Causality in Solvent Selection

The successful crystallization of a piperidine HCl salt relies on manipulating the solubility curve and the Metastable Zone Width (MSZW). Because hydrochloride salts are highly ionic, they exhibit strong solubility in highly polar, protic solvents (e.g., water, methanol, ethanol) and negligible solubility in non-polar organic solvents (e.g., heptane, toluene, ethers)[3].

  • Causality of Antisolvent Crystallization: Adding an antisolvent (e.g., diisopropyl ether or ethyl acetate) to a polar primary solvent (e.g., dioxane or ethanol) rapidly decreases the bulk dielectric constant of the medium. This sharp reduction in polarity forces the ionic HCl salt out of solution, driving supersaturation. For instance, the isolation of pitolisant hydrochloride polymorphs heavily relies on a dioxane/diisopropyl ether system to induce controlled precipitation[2].

  • Causality of Cooling Crystallization: When the solubility of the piperidine HCl salt exhibits a steep temperature-dependent gradient, cooling crystallization is optimal. Isopropanol (IPA) is frequently selected because it balances moderate solubility at reflux with extremely low solubility at 0–5 °C[1]. This steep gradient maximizes API yield while keeping structurally related, less-polar impurities dissolved in the mother liquor.

  • Causality of Hydrate Avoidance: The use of anhydrous solvents and gaseous HCl (or HCl dissolved in non-aqueous solvents like ether/IPA) is critical when the anhydrous polymorph is targeted. Exposure to aqueous HCl can lead to the formation of hemihydrates or monohydrates, which drastically alter the API's dissolution profile and mechanical properties[4][5].

Table 1: Solvent Systems and Thermodynamic Rationale for Piperidine HCl Salts
Primary SolventAntisolventCrystallization ModeThermodynamic & Kinetic Rationale
Isopropanol (IPA) None (or Heptane)Cooling / ReactiveSteep temperature-solubility gradient. Excellent for purging non-polar impurities. Yields anhydrous crystals when anhydrous HCl is used[1].
Ethanol Ethyl AcetateAntisolventEthanol provides high initial solubility; ethyl acetate slowly lowers the dielectric constant, promoting controlled crystal growth rather than rapid crash-out[3].
Dioxane Diisopropyl EtherAntisolvent / Vapor DiffusionUsed for complex polymorphic screening (e.g., Pitolisant HCl). Facilitates slow diffusion, yielding highly ordered single crystals suitable for X-Ray Diffraction (XRD)[2].
Water / IPA NoneCoolingUsed when a specific stable hydrate (e.g., paroxetine HCl hemihydrate) is the desired pharmaceutical solid form[4].

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By observing specific physical phase changes, the operator can confirm the thermodynamic state of the crystallization without immediate offline analytics.

Protocol A: Reactive Crystallization of Piperidine HCl (Anhydrous)

This protocol converts the crude piperidine free base directly into a purified HCl salt, avoiding aqueous conditions to prevent hydrate formation.

  • Dissolution: Dissolve 1.0 equivalent of crude piperidine free base in 5−10 volumes of anhydrous isopropanol (IPA) in a clean, dry jacketed reactor.

  • Acidification (The Reaction): Chill the solution to 5 °C. Slowly add 1.05 equivalents of anhydrous HCl (either as a gas or a pre-titrated solution in IPA/ether) dropwise under vigorous stirring.

    • Self-Validation Check: Monitor the pH of the mixture. The target end-point is pH 3–4[6]. A pH higher than 4 indicates incomplete salt formation, while a pH lower than 3 risks degradation of acid-sensitive functional groups on the piperidine derivative.

  • Heating & Dissolution: Heat the resulting suspension to reflux (approx. 80–82 °C) until a completely clear solution is achieved. If the solution does not clear, add minimal IPA dropwise until dissolution occurs.

  • Controlled Cooling & Seeding: Cool the reactor at a linear rate of 0.5 °C/min to 60 °C. Introduce 0.5−1.0% w/w of pure piperidine HCl seed crystals.

    • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. This allows crystal growth to occur at a lower supersaturation level, suppressing secondary nucleation and preventing the physical entrapment of impurities within the crystal lattice.

  • Isolation: Continue cooling to 0–5 °C and hold for 2 hours to maximize yield[1]. Filter the slurry under a nitrogen atmosphere, wash the filter cake with cold IPA, and dry under vacuum at 60 °C until constant weight is achieved.

Protocol B: Antisolvent Crystallization for Polymorph Control

Used when the API is highly soluble in alcohols even at low temperatures, or when screening for specific polymorphs (e.g., Pitolisant analogues)[2].

  • Primary Dissolution: Dissolve the piperidine HCl salt in a minimal volume of a polar primary solvent (e.g., Ethanol or Dioxane) at room temperature to create a saturated solution[2][3].

  • Filtration: Pass the solution through a PTFE syringe filter to remove foreign particulates that could act as undesired heterogeneous nucleation sites.

  • Titration of the Antisolvent: Under moderate stirring, add the antisolvent (e.g., Ethyl Acetate or Diisopropyl ether) dropwise.

    • Self-Validation Check: Stop the addition the exact moment a faint, persistent turbidity (cloudiness) is observed. This visual cue confirms the solution has crossed the solubility curve and entered the labile zone.

  • MSZ Equilibration: Add 1–2 drops of the primary solvent to just barely re-dissolve the turbidity.

    • Causality: This precisely positions the thermodynamic state of the solution within the Metastable Zone (MSZ), which is the optimal region for growing large, pure crystals without premature precipitation.

  • Aging: Allow the solution to stand undisturbed (or with very gentle agitation) for 12–24 hours to allow the antisolvent to fully diffuse and crystals to mature.

Troubleshooting: Mitigating "Oiling Out" (LLPS)

"Oiling out" occurs when the supersaturation level is pushed too high at a temperature that is above the melting point of the solute in that specific solvent mixture[3]. Instead of forming a solid crystal, the piperidine HCl separates into a dense, impurity-rich liquid phase.

  • Corrective Action: If oiling out is observed, immediately heat the mixture until it forms a single clear liquid phase. Dilute the solution with 10–20% more primary solvent to lower the concentration. Cool the system much more slowly and introduce seed crystals before reaching the temperature at which the cloud point was previously observed[3].

Visualization: Crystallization Workflow Logic

The following diagram illustrates the decision-making matrix and thermodynamic pathways for isolating piperidine HCl salts.

PiperidineCrystallization Start Crude Piperidine Free Base Reaction Reactive Crystallization (Add Anhydrous HCl in IPA) Start->Reaction Salt Formation (pH 3-4) SuperSat Supersaturated Piperidine HCl (Clear Solution at Reflux) Reaction->SuperSat Heating Decision Select Crystallization Strategy based on Solubility SuperSat->Decision Cooling Cooling Crystallization (Steep Temp Gradient) Decision->Cooling High Temp Dependency AntiSolvent Antisolvent Crystallization (Flat Temp Gradient) Decision->AntiSolvent Low Temp Dependency SeedCool Cool to MSZ & Add Seeds (Bypass Primary Nucleation) Cooling->SeedCool AddAnti Titrate Antisolvent to Turbidity (Lower Dielectric Constant) AntiSolvent->AddAnti Oiling Oiling Out Detected? (LLPS) SeedCool->Oiling AddAnti->Oiling FixOil Reheat, Dilute, and Seed at Higher Temp Oiling->FixOil Yes Filtration Filtration & Cold Wash Oiling->Filtration No (Crystals Form) FixOil->Oiling Retry Drying Vacuum Drying (Remove Residual Solvates) Filtration->Drying Pure Pure Piperidine HCl Polymorph Drying->Pure

Caption: Logical workflow and thermodynamic decision matrix for the crystallization of Piperidine HCl salts.

References

  • US Patent 5948914A: Piperidine derivative and process for preparing the same. Google Patents.
  • European Patent EP0223403B1: Piperidine derivatives, their preparation, and their use as medicaments (Paroxetine Hydrochloride). Google Patents.
  • Crystal Growth & Design : Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Available at:[Link]

  • CN Patent 103232415A: Eperisone hydrochloride production method (Piperidine hydrochloride preparation). Google Patents.

Sources

Preclinical Formulation Strategies and Protocols for 3-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride (CAS: 1220033-97-5) is a highly versatile synthetic intermediate and preclinical candidate. Structurally, it features a highly lipophilic 4-(trifluoromethyl)phenoxy moiety and a basic piperidine ring. This structural motif is highly analogous to established central nervous system (CNS) agents, such as fluoxetine and paroxetine, making it an excellent model compound for neuropharmacological drug development.

However, formulating this compound presents two distinct challenges:

  • Chemical Instability: As a secondary amine hydrochloride, it is highly reactive toward reducing sugars, necessitating strict excipient screening.

  • CNS Delivery Optimization: While the free base is lipophilic, the hydrochloride salt requires specialized nanocarrier systems to maximize blood-brain barrier (BBB) penetration and minimize systemic clearance.

This Application Note provides field-validated formulation strategies to address both challenges, offering a robust direct-compression solid oral dosage protocol and an advanced Solid Lipid Nanoparticle (SLN) methodology for targeted CNS delivery.

Physicochemical Profiling & Excipient Compatibility

The Maillard Reaction Challenge

The most critical formulation hurdle for 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is its secondary amine functional group. When formulated with reducing sugars such as lactose—the most common pharmaceutical diluent—the amine undergoes a nucleophilic attack on the carbonyl group of the sugar. This forms a glycosylamine intermediate, which subsequently undergoes an Amadori rearrangement to form stable, inactive degradants such as N-formyl impurities.

This causality was definitively established by, who demonstrated that secondary amines (not just primary amines) are highly susceptible to the Maillard reaction under standard pharmaceutical storage conditions. Consequently, lactose and other reducing sugars must be strictly excluded from the formulation matrix.

Maillard API 3-[4-(Trifluoromethyl)phenoxy] piperidine HCl (Secondary Amine) Schiff Glycosylamine Intermediate API->Schiff Nucleophilic Attack Lactose Lactose (Reducing Sugar) Lactose->Schiff Carbonyl Group Amadori Amadori Rearrangement Product (Degradant) Schiff->Amadori Rearrangement (Moisture/Heat) Formyl N-Formyl Impurity (Degradant) Schiff->Formyl Cleavage

Caption: Degradation pathway of secondary amines via the Maillard reaction with reducing sugars.

Formulation Matrices

To ensure a self-validating and stable formulation, excipient selection must prioritize non-reducing diluents.

Table 1: Excipient Compatibility Matrix

Excipient ClassRecommended ExcipientsIncompatible ExcipientsRationale for Incompatibility
Diluent / Filler Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate (DCP)Lactose (Anhydrous or Monohydrate), DextroseReducing sugars react with the secondary amine via the Maillard reaction.
Binder Povidone (PVP), Hydroxypropyl Cellulose (HPC)Starch (if poorly processed)Trace reducing ends in starches can initiate slow degradation over time.
Lubricant Magnesium Stearate, Sodium Stearyl FumarateStearic Acid (in high-moisture)Acidic microenvironments can catalyze the Amadori rearrangement.

Protocol 1: Lactose-Free Direct Compression (Immediate Release)

Direct compression is selected over wet granulation to minimize moisture exposure, thereby eliminating the risk of hydrolysis or moisture-catalyzed excipient interactions.

Materials
  • API: 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl (10.0% w/w)

  • Diluent 1: Microcrystalline Cellulose (MCC PH-102) (60.0% w/w) - Provides high plasticity and binding capacity.

  • Diluent 2: Dibasic Calcium Phosphate Anhydrous (DCP) (25.0% w/w) - Provides brittle fracture to offset MCC's viscoelasticity.

  • Disintegrant: Croscarmellose Sodium (4.0% w/w) - Ensures rapid wicking and swelling for immediate release.

  • Lubricant: Magnesium Stearate (1.0% w/w) - Reduces die-wall friction.

Step-by-Step Methodology
  • Sieving (De-agglomeration): Pass the API, MCC PH-102, DCP, and Croscarmellose Sodium through a 40-mesh (425 µm) stainless steel sieve. Causality: Ensures uniform particle size distribution, preventing segregation during the blending phase.

  • Primary Blending: Transfer the sieved API, MCC, DCP, and Croscarmellose Sodium into a V-blender. Blend for 15 minutes at 25 RPM.

  • Lubrication: Pass the Magnesium Stearate through a 60-mesh (250 µm) sieve directly into the V-blender. Blend for exactly 3 minutes. Causality: Over-blending hydrophobic magnesium stearate coats the particles, which severely reduces the tensile strength of the tablet and retards dissolution.

  • Compression: Compress the blend using a rotary tablet press fitted with 8 mm standard concave punches. Target a tablet weight of 200 mg and a hardness of 6–8 kp.

  • Quality Control Checkpoint: Sample 10 tablets. Disintegration time must be < 5 minutes in 0.1N HCl (37°C). Friability must be < 0.8% after 100 revolutions.

Protocol 2: Solid Lipid Nanoparticles (SLNs) for CNS Delivery

While the free base of the API crosses the blood-brain barrier (BBB), systemic administration of the hydrochloride salt often results in rapid clearance and poor brain-to-plasma ratios. Encapsulating the API in Solid Lipid Nanoparticles (SLNs) leverages the lipophilicity of the trifluoromethyl group to trap the drug in a lipid matrix. Furthermore, the use of specific surfactants like Tween 80 actively inhibits P-glycoprotein (P-gp) efflux pumps at the BBB, significantly enhancing neuro-penetration ().

Table 2: SLN Formulation Parameters

ComponentFunctionConcentration (% w/v)Causality / Rationale
API Active Ingredient0.5%Model CNS agent.
Glyceryl Monostearate (GMS) Solid Lipid Core5.0%High melting point (~60°C); solid at body temp; high affinity for trifluoromethyl group.
Tween 80 Surfactant / P-gp Inhibitor2.0%Steric stabilization; transiently opens tight junctions and inhibits efflux pumps at the BBB.
Poloxamer 188 Co-surfactant1.0%Prevents coalescence of nanoparticles during the rapid cooling phase.
Purified Water Dispersion Mediumq.s. to 100%Continuous phase for the nanoemulsion.
Step-by-Step Methodology
  • Lipid Phase Preparation: In a thermostated water bath, heat Glyceryl Monostearate (GMS) to 75°C (approx. 15°C above its melting point). Once fully melted, dissolve the API into the lipid phase under continuous magnetic stirring (500 RPM) until optically clear.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Tween 80 and Poloxamer 188 in Purified Water. Heat this aqueous phase to exactly 75°C. Causality: Isothermic conditions between both phases are critical to prevent premature lipid crystallization during mixing.

  • Primary Emulsification: Add the hot aqueous phase dropwise to the lipid phase while homogenizing using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 3 minutes to form a coarse pre-emulsion.

  • Ultrasonication (Nano-sizing): Transfer the pre-emulsion to a probe sonicator. Sonicate for 5 minutes at 40% amplitude (pulse mode: 3s ON, 2s OFF) while maintaining the temperature at 75°C to generate a nanoemulsion. Causality: High-energy cavitation breaks droplets down to <200 nm, the optimal size for endocytotic uptake at the BBB.

  • Solidification: Rapidly disperse the hot nanoemulsion into an equal volume of cold water (4°C) under gentle stirring (300 RPM). Causality: Rapid cooling induces instantaneous lipid crystallization, trapping the API within the solid lipid matrix before it can partition back into the aqueous phase, ensuring high Entrapment Efficiency (EE%).

  • Quality Control Checkpoint: Analyze via Dynamic Light Scattering (DLS). Target Z-average size: 120–150 nm. Polydispersity Index (PDI): < 0.25.

SLN_Workflow LipidPhase Lipid Phase (GMS + API melted at 75°C) PreEmulsion Primary Emulsion (High-Shear Mixing) LipidPhase->PreEmulsion AqPhase Aqueous Phase (Tween 80 + Poloxamer 188 at 75°C) AqPhase->PreEmulsion NanoEmulsion Nanoemulsion (Ultrasonication) PreEmulsion->NanoEmulsion Probe Sonicator (5 min, 40% Amp) SLN Solid Lipid Nanoparticles (Cooling to 4°C) NanoEmulsion->SLN Lipid Crystallization

Caption: Hot high-shear homogenization and ultrasonication workflow for SLN preparation.

References

  • Wirth, D. D., Baertschi, S. W., Johnson, R. A., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Journal of Pharmaceutical Sciences, 1998. URL:[Link][1][2][3][4][5][6]

  • Duan, Y., Dhar, A., Patel, C., et al. "Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB." Pharmaceutics, 2021. URL:[Link][7][8][9]

Sources

Application Note & Protocols: Strategic Catalyst Selection for the Etherification of Trifluoromethylphenols and Piperidinols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity in Aryl Ether Synthesis

The synthesis of aryl ethers, particularly those incorporating fluorinated moieties and complex aliphatic rings, represents a cornerstone of modern medicinal chemistry. Molecules bearing the trifluoromethylphenyl piperidinyl ether scaffold are of significant interest due to the unique properties conferred by the trifluoromethyl group (enhanced metabolic stability, lipophilicity, and binding affinity) and the versatile piperidinol core. However, the construction of the critical C-O ether bond between an electron-deficient phenol and a sterically demanding secondary alcohol is a non-trivial synthetic challenge.

The inherent difficulty arises from two primary factors:

  • Reduced Nucleophilicity of the Phenol: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the phenolic proton, but also diminishes the nucleophilicity of the corresponding phenoxide, making it a reluctant participant in classical substitution reactions.

  • Steric Hindrance of the Alcohol: Piperidinol derivatives are secondary alcohols, which are inherently more sterically encumbered than primary alcohols, slowing the rate of nucleophilic substitution and increasing the likelihood of competing elimination side reactions.

This guide provides researchers, scientists, and drug development professionals with a detailed analysis of catalytic systems for this specific transformation. We move beyond simple procedural lists to explain the causality behind catalyst choice, offering a strategic framework for selecting the optimal method based on substrate specifics, scalability, and desired outcomes.

Foundational Catalytic Strategies: A Comparative Overview

Three primary catalytic strategies emerge as leading candidates for this challenging etherification: the venerable Mitsunobu reaction, modern gold-catalyzed dehydrative coupling, and specialized couplings using reagents like PhenoFluor. Each operates via a distinct mechanism, offering a unique profile of advantages and limitations.

The Mitsunobu Reaction: The Redox Workhorse

The Mitsunobu reaction is a powerful and widely used method for forming esters and ethers, particularly when inversion of stereochemistry at an alcohol center is desired.[1][2] It is not strictly catalytic but rather a reagent-mediated process that achieves the dehydration of two components under mild, redox-neutral conditions.

Mechanistic Principle: The core of the reaction involves the in-situ activation of the piperidinol's hydroxyl group. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), combine to form a phosphonium intermediate.[3] This intermediate rapidly reacts with the alcohol to form an alkoxyphosphonium salt, a superb leaving group. The weakly nucleophilic trifluoromethylphenoxide then displaces this group in a classical Sₙ2 reaction, leading to the desired ether with a clean inversion of stereochemistry at the alcohol carbon.[3][4]

Causality of Component Choice:

  • Phosphine (e.g., PPh₃): Acts as the oxygen acceptor in the redox system. Its primary role is to form the highly reactive phosphonium intermediate with the azodicarboxylate.

  • Azodicarboxylate (e.g., DEAD, DIAD): This is the ultimate oxidant in the reaction, accepting two protons and two electrons to become a hydrazine derivative.[5] Its job is to facilitate the formation of the P-O bond in the key alkoxyphosphonium intermediate.

  • Acidity of Nucleophile: The reaction is most effective for acidic nucleophiles (pKa < 13), such as phenols and carboxylic acids, as the nucleophile must be able to protonate the initial PPh₃-DEAD adduct.[1] The trifluoromethylphenol, with its enhanced acidity, is an excellent substrate in this regard.

Mitsunobu_Mechanism Fig 1: Simplified Mitsunobu Reaction Mechanism Reagents PPh₃ + DEAD Zwitterion Betaine/Zwitterion Intermediate Reagents->Zwitterion + R-OH Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Zwitterion->Alkoxyphosphonium Phenol Ar-OH (CF₃-Ph-OH) Phenol->Zwitterion Protonates Product Ar-O-R (Final Ether) Alkoxyphosphonium->Product + Ar-O⁻ (SN2 Attack) Byproducts Ph₃P=O + DEAD-H₂ Alkoxyphosphonium->Byproducts Forms Alcohol R-OH (Piperidinol) Decision_Workflow Fig 2: Catalyst Selection Workflow Start Define Substrates: Trifluoromethylphenol Isomer Piperidinol Derivative Stereochem Is Inversion of Stereochemistry Required? Start->Stereochem AtomEconomy Is Atom Economy / Green Chemistry a High Priority? Stereochem->AtomEconomy No Mitsunobu Primary Candidate: Mitsunobu Reaction Stereochem->Mitsunobu  Yes StandardMethodsFail Have Standard Methods (e.g., Mitsunobu) Failed? AtomEconomy->StandardMethodsFail No Gold Consider: Gold(I)-Catalyzed Dehydration AtomEconomy->Gold  Yes StandardMethodsFail->Mitsunobu No PhenoFluor Consider: PhenoFluor Coupling StandardMethodsFail->PhenoFluor  Yes Optimize Proceed to Protocol & Optimization Mitsunobu->Optimize Gold->Optimize PhenoFluor->Optimize

Caption: Fig 2: Catalyst Selection Workflow

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DEAD and DIAD are toxic and potentially explosive; handle with care.

Protocol 1: Etherification of 4-Trifluoromethylphenol with N-Boc-4-Hydroxypiperidine via Mitsunobu Reaction

This protocol details a robust and widely applicable method for the target etherification.

Causality of Design: Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve all reactants and intermediates. The reaction is initiated at 0°C to control the initial exothermic reaction between PPh₃ and DIAD, then allowed to warm to ensure the Sₙ2 displacement proceeds to completion.

Materials:

  • 4-(Trifluoromethyl)phenol (1.0 eq)

  • N-Boc-4-hydroxypiperidine (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(trifluoromethyl)phenol, N-Boc-4-hydroxypiperidine, and triphenylphosphine.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the phenol) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add DIAD dropwise to the stirred solution over 10-15 minutes. A slight color change (typically to a pale yellow or orange) and the formation of a white precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20-30% Ethyl Acetate in Hexanes). The disappearance of the starting phenol is a good indicator of completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a minimal amount of dichloromethane or ethyl acetate.

    • The major byproducts, triphenylphosphine oxide and the DIAD-hydrazine derivative, can be partially removed by precipitation. Add hexanes or diethyl ether and stir. Filter off the resulting white solids.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the pure ether.

Self-Validation System:

  • TLC Analysis: The product should have an Rf value intermediate between the two starting materials and be UV active.

  • Expected Yield: 65-85%.

  • ¹H NMR: Expect to see the disappearance of the phenolic -OH proton and the piperidinol -OH proton. Key signals will include the aromatic protons of the trifluoromethylphenyl group and the characteristic protons of the piperidine ring.

Experimental_Workflow Fig 3: General Experimental & Optimization Workflow cluster_prep Preparation & Setup cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification Prep 1. Assemble dry glassware under inert atmosphere Reagents 2. Add Phenol, Piperidinol, and Catalyst/Reagents Prep->Reagents Solvent 3. Add anhydrous solvent and stir Reagents->Solvent Temp 4. Equilibrate to starting temperature Solvent->Temp Addition 5. Add final reagent (e.g., DIAD) dropwise Temp->Addition Stir 6. Stir at designated temperature Addition->Stir Monitor 7. Monitor by TLC/LCMS until SM consumed Stir->Monitor Quench 8. Quench/Concentrate reaction mixture Monitor->Quench Extract 9. Perform aqueous workup / extraction Quench->Extract Purify 10. Purify by column chromatography Extract->Purify Analyze 11. Characterize pure product (NMR, MS, etc.) Purify->Analyze

Caption: Fig 3: General Experimental & Optimization Workflow

References

  • Veenboer, R. M. P., & Nolan, S. P. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Green Chemistry, 17(7), 3853-3858. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Valle, G. O., & Bedia, C. (2020). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. ChemSusChem, 13(23), 6194-6213. [Link]

  • Hall, F. K. (1980). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Sato, K., et al. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Phenol ether. [Link]

  • Omae, I. (1976). The Formation of Phenolic Ethers by the Acid-catalyzed Condensation of Phenols and Alcohols. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • Rhone-Poulenc Chimie de Base. (1981). Process for the etherification of phenols.
  • Hughes, D. L. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 81(15), 6505–6515. [Link]

  • Lebreton, J., et al. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 23(11), 2948. [Link]

  • Togni, A., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15516–15525. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Togni, A., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC. [Link]

  • Lepore, S. D., & He, Y. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. [Link]

  • Butts, C. P., & Jones, C. D. (2014). Development of a redox-free Mitsunobu reaction exploiting phosphine oxides as precursors to dioxyphosphoranes. RSC Publishing. [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Shen, Q., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(35), 10423-10427. [Link]

  • Sladojevich, F., & Ritter, T. (2013). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. [Link]

  • Buchwald, S. L., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11451-11453. [Link]

  • Zhejiang Weihua New Material Co., Ltd. (2020). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. European Patent Office. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Amgen Inc. (2021). Palladium-Catalyzed C–O Cross-Coupling as a Replacement for a Mitsunobu Reaction in the Development of an Androgen Receptor Antagonist. ACS Publications. [Link]

  • Togni, A., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Panda, S., & Ghorai, P. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 74-85. [Link]

  • Reddy, Ch., et al. (2014). Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. ACS Catalysis, 4(10), 3820-3824. [Link]

Sources

Troubleshooting & Optimization

troubleshooting HPLC peak tailing for basic piperidine hydrochloride compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice and address the specific physicochemical challenges of analyzing basic piperidine hydrochloride compounds.

Piperidine derivatives are notoriously difficult to analyze via Reversed-Phase Liquid Chromatography (RPLC). Due to their high pKa (~11.2), they exist as protonated cations under standard mobile phase conditions, leading to aggressive secondary interactions with the stationary phase. This guide provides a mechanistic understanding of these interactions and offers self-validating protocols to help you achieve perfectly symmetrical, Gaussian peak shapes.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine whether the peak tailing is a physical system issue or a chemical interaction. Follow the diagnostic logic below.

HPLC_Troubleshooting Start Observe Peak Tailing (Piperidine HCl) CheckAll Are ALL peaks tailing? (Inject Neutral Marker) Start->CheckAll Physical Physical Issue (Void, Blocked Frit) CheckAll->Physical Yes (All peaks) Chemical Chemical Issue (Silanol Interactions) CheckAll->Chemical No (Only basic peaks) FixPhysical Reverse flush column Wash with 100% Organic Physical->FixPhysical CheckPH Adjust Mobile Phase pH (< 2.5 or > 10.5) Chemical->CheckPH Success Symmetrical Peak (Asymmetry < 1.2) FixPhysical->Success Resolved CheckAdditive Add Chaotropic Salt (e.g., 20mM NaPF6) CheckPH->CheckAdditive Still tailing CheckPH->Success Resolved CheckColumn Switch to CSH or End-capped Column CheckAdditive->CheckColumn Still tailing CheckAdditive->Success Resolved CheckColumn->Success Resolved

Caption: Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Core Troubleshooting Guide (FAQs)

Q1: Why do my piperidine-based compounds exhibit such severe tailing on standard C18 columns? A: The root cause is a severe pKa mismatch. Piperidine is a strong base (pKa ~11.2). In standard RPLC (pH 4–7), it exists almost entirely as a protonated cation. Traditional silica columns contain residual silanol groups (-Si-OH) with a pKa of ~4.5. At neutral pH, these silanols ionize to form anionic (-Si-O⁻) sites[1]. The electrostatic attraction between the cationic piperidine and the anionic silanols creates a secondary ion-exchange retention mechanism. Because this secondary mechanism is slower to equilibrate than primary hydrophobic retention, the analyte molecules desorb at different rates, causing the trailing edge of the peak to drag[2].

Q2: How do I optimize the mobile phase pH to suppress this interaction? A: You must manipulate the ionization state of either the analyte or the stationary phase to prevent electrostatic attraction[3]:

  • Low pH Strategy (pH < 2.5): By lowering the pH below the pKa of the silanols, you protonate them back to a neutral state (-Si-OH). While the piperidine remains positively charged, the lack of anionic sites on the silica prevents ion-exchange[1].

  • High pH Strategy (pH > 11.5): By raising the pH above the pKa of piperidine, the analyte becomes deprotonated and neutral. Although the silanols are fully ionized, the neutral piperidine only interacts via hydrophobic forces. (Note: This requires specialized ethylene-bridged hybrid silica columns to prevent silica dissolution).

Q3: Traditional ion-pairing reagents (like hexanesulfonate) ruin my columns. What is the modern alternative? A: Historically, alkyl sulfonates were used to form hydrophobic ion pairs with basic compounds. However, these reagents permanently adsorb to the stationary phase, requiring dedicated columns and causing long equilibration times[4]. The modern, authoritative approach is to use chaotropic salts (e.g., Sodium Hexafluorophosphate, NaPF₆, or Sodium Perchlorate, NaClO₄). Chaotropic anions disrupt the structured hydration layer surrounding the protonated piperidine. They form neutral, highly hydrophobic ion pairs with the basic analyte, significantly increasing retention and shielding the positive charge from residual silanols. Because chaotropic agents are highly water-soluble, they wash off easily without permanently modifying the column[5],[4].

Q4: What specific column chemistries are best suited for these basic hydrochlorides? A: If mobile phase adjustments are insufficient, upgrading the stationary phase is required. Look for:

  • Ultra-High Purity (Type-B) Silica: Contains fewer trace metal impurities (like iron and aluminum) which otherwise increase the acidity of adjacent silanols[1].

  • Dense End-Capping: Reacts residual silanols with small silanes to physically block analyte access[2].

  • Charged Surface Hybrid (CSH) Technology: These columns are intentionally manufactured with a low-level positive surface charge. This creates electrostatic repulsion between the column surface and the protonated piperidine, forcing the analyte to interact solely with the C18 ligands, yielding excellent peak shapes even in LC-MS compatible mobile phases[6].

Quantitative Data Summaries

Table 1: Mobile Phase Optimization Strategies for Piperidine HCl

StrategyTarget pHAnalyte StateSilanol StatePrimary InteractionColumn Requirement
Low pH < 2.5Cationic (+)Neutral (0)HydrophobicStandard Type-B Silica
Mid pH 4.0 - 8.0Cationic (+)Anionic (-)Hydrophobic + Ion-ExchangeAvoid (Severe Tailing)
High pH > 11.5Neutral (0)Anionic (-)HydrophobicHybrid Silica (e.g., BEH)

Table 2: Comparison of Mobile Phase Additives for Basic Compounds

Additive TypeExampleMechanism of ActionProsCons
Amine Modifiers Triethylamine (TEA)Competes with analyte for active silanol sites.Inexpensive, effective at mid-pH.High UV background, suppresses MS signals.
Traditional IPRs Sodium HexanesulfonateForms hydrophobic ion pairs.Massive increase in retention.Permanently modifies column, slow equilibration[4].
Chaotropic Salts Sodium HexafluorophosphateDisrupts hydration layer, forms neutral ion pairs[5].Excellent peak shape, washes off easily, fast equilibration[4].Not volatile (incompatible with LC-MS).

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be validated against a control. Implement the following step-by-step methodologies.

Protocol 1: Physical Deformation Recovery (Column Wash)

Causality: If all peaks in a chromatogram tail, the issue is physical (e.g., a blocked inlet frit or a void at the head of the column) rather than chemical[7].

  • System Validation: Inject 1 µL of a neutral, unretained marker (e.g., Uracil or Toluene). Calculate the Asymmetry factor ( As​=B/A at 10% peak height). If As​>1.2 , proceed to Step 2. If As​<1.2 , the issue is chemical; skip to Protocol 2.

  • Column Reversal: Disconnect the column from the detector. If permitted by the manufacturer's guidelines, reverse the flow direction of the column[7].

  • High-Strength Flush: Flush the column directly to waste with 10 to 20 column volumes of 100% strong solvent (e.g., Acetonitrile or Methanol) to back-flush particulate blockage from the inlet frit[7].

  • Re-validation: Return the column to its normal orientation, re-equilibrate with the starting mobile phase, and re-inject the neutral marker to confirm the physical defect is resolved.

Protocol 2: Method Optimization Using Chaotropic Salts

Causality: If the neutral marker is symmetrical but the piperidine HCl tails, the issue is secondary silanol interactions. This protocol uses chaotropic salts to mask the interaction.

  • Baseline Establishment: Run your piperidine HCl sample using your standard acidic mobile phase (e.g., 0.1% Formic Acid). Record the baseline Asymmetry factor ( As​ ).

  • Mobile Phase Preparation: Prepare a new aqueous mobile phase consisting of 20 mM Sodium Hexafluorophosphate (NaPF₆) dissolved in 0.1% Phosphoric Acid (pH ~2.0). Filter through a 0.2 µm membrane.

  • System Equilibration: Flush the HPLC system and column with the new chaotropic mobile phase for a minimum of 10 column volumes to ensure complete saturation of the stationary phase.

  • Injection & Verification: Inject the piperidine HCl sample. The chaotropic PF₆⁻ anion will pair with the protonated piperidine, masking its positive charge and drastically sharpening the peak[4]. Calculate the new As​ to validate the method (Target: As​ between 0.9 and 1.2).

Sources

Technical Support Center: Overcoming Aqueous Stability and Solubility Issues of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, working with basic lipophilic amines presents unique physicochemical challenges. 3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS: 902836-91-3 for the free base; 1220033-97-5 for the hydrochloride salt) is characterized by a basic piperidine ring (pKa ~9.5) and a highly hydrophobic, electron-withdrawing 4-(trifluoromethyl)phenoxy group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your aqueous formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: The "Disappearing Drug" Phenomenon: My LC-MS quantification shows a rapid drop in concentration over 24 hours in aqueous buffer, but no degradation peaks are visible. What is happening?

Diagnostic Analysis: You are likely observing non-specific surface adsorption , not chemical degradation. The trifluoromethyl group significantly increases the molecule's lipophilicity, acting as a "grease-ball" moiety that drives the compound out of the aqueous phase and onto hydrophobic surfaces[1]. Polypropylene tubes, pipette tips, and even some glass surfaces will rapidly adsorb the free base form of the drug. Causality & Solution: At physiological pH (7.4), a significant fraction of the drug exists as the highly lipophilic free base. To prevent adsorption:

  • Switch to silanized glass vials for all stock storage.

  • Introduce a surfactant or carrier: Adding 0.01% Tween-20 or 0.1% BSA to your assay buffer reduces interfacial tension and prevents the drug from adhering to plasticware[2].

Q2: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?

Diagnostic Analysis: This is a classic solvent-shift precipitation driven by pH. In 100% DMSO, the compound is fully solvated. When diluted into PBS, the basic amine (piperidine) encounters an environment where it is only partially protonated[3]. The unprotonated fraction is practically insoluble in water, leading to immediate nucleation and precipitation. Causality & Solution: In the case of basic amine drugs, increased solubility can be achieved by decreasing the pH below the pKa of the amine group. If your assay requires physiological pH, you must use a solubilizing agent. We highly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the trifluoromethylphenoxy tail, forming a stable inclusion complex that remains soluble at pH 7.4[2].

Q3: How do I prevent oxidative degradation of the piperidine ring during long-term storage?

Diagnostic Analysis: While the ether linkage is generally stable against hydrolysis, secondary amines like piperidine are susceptible to trace-metal catalyzed oxidation or photolytic degradation over time, forming N-oxides or imines[3]. Causality & Solution: Formulate the compound as its hydrochloride salt in a slightly acidic vehicle (pH 4.0–5.0) to fully protonate the nitrogen, which drastically reduces its susceptibility to oxidation. Store solutions in amber glass vials purged with argon or nitrogen, and consider adding 0.05% EDTA to chelate trace heavy metals.

Part 2: Mechanistic & Workflow Visualizations

To successfully formulate this compound, you must control the equilibrium between its protonated (soluble) and unprotonated (insoluble/adsorptive) states.

MechanisticPathway FreeBase Free Base (Lipophilic, Insoluble) Protonated Protonated Piperidine (Water Soluble) FreeBase->Protonated +H+ (pH < 7) Adsorbed Adsorbed to Plastic (Loss of Yield) FreeBase->Adsorbed Hydrophobic Interaction CDComplex HP-β-CD Complex (Stable at pH 7.4) FreeBase->CDComplex Encapsulation Protonated->FreeBase +OH- (pH > 7) Protonated->CDComplex Encapsulation

Mechanistic pathways of solubility, adsorption, and cyclodextrin stabilization.

FormulationWorkflow Start 3-[4-(Trifluoromethyl)phenoxy]piperidine CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cellular) Requires pH 7.4 CheckAssay->InVitro InVivo In Vivo (Animal) Requires High Conc. CheckAssay->InVivo Stock Prepare 10 mM Stock in 100% DMSO InVitro->Stock SaltForm Use HCl Salt Form Dissolve in pH 4-5 InVivo->SaltForm Dilution Dilute in Media (Max 0.1% DMSO) Stock->Dilution Precipitation Precipitation Risk? Dilution->Precipitation AddCD Add 10-20% HP-β-CD to Aqueous Buffer Precipitation->AddCD Yes StableSol Stable Aqueous Solution Precipitation->StableSol No AddCD->StableSol SaltForm->StableSol

Decision tree for formulating 3-[4-(Trifluoromethyl)phenoxy]piperidine based on assay type.

Part 3: Quantitative Data Summary

The following table summarizes the impact of vehicle selection on the apparent solubility and 24-hour recovery (stability against adsorption) of the compound.

Vehicle / FormulationpHApparent Solubility (mg/mL)24h Recovery (Glass)24h Recovery (Polypropylene)
Water (Milli-Q)7.0< 0.0185%40%
0.1 M HCl1.2> 10.099%95%
PBS7.40.0570%25%
PBS + 20% HP-β-CD7.4> 5.0100%98%
5% DMSO in Saline6.50.595%80%

Note: Recovery percentages below 90% in polypropylene are indicative of hydrophobic surface adsorption rather than chemical degradation.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution

Objective: To create a stable, adsorption-resistant master stock for downstream in vitro assays.

  • Weighing: Accurately weigh 2.45 mg of 3-[4-(Trifluoromethyl)phenoxy]piperidine free base (MW: 245.24 g/mol ) into a silanized glass vial . Do not use plastic microcentrifuge tubes.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex for 30 seconds. The compound should dissolve instantly, yielding a clear, colorless 10 mM solution.

  • Validation Step: Aliquot 10 µL of the stock into a standard polypropylene tube and another 10 µL into a glass vial. Add 990 µL of water to both. Analyze via LC-MS after 2 hours. A discrepancy in the Area Under the Curve (AUC) between the two samples confirms the adsorption profile of your specific batch and validates the necessity of glass storage.

  • Storage: Purge the master glass vial with argon, seal tightly, and store at -20°C.

Protocol B: HP-β-CD Complexation for Physiological (pH 7.4) Assays

Objective: To formulate a stable 1 mg/mL aqueous solution suitable for in vivo dosing or high-concentration cellular assays without precipitation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Milli-Q water. Stir until completely clear.

  • Salt Conversion (If starting with free base): Weigh 10 mg of the drug into a glass vial. Add 100 µL of 0.1 M HCl to protonate the piperidine ring, forming the soluble hydrochloride salt.

  • Complexation: Slowly add 9.9 mL of the 20% HP-β-CD solution to the vial while stirring continuously at 300 RPM.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure maximum inclusion complex formation[2].

  • pH Adjustment: Check the pH. Carefully titrate with 0.1 M NaOH to reach pH 7.4. The solution should remain perfectly clear. If cloudiness appears, the cyclodextrin ratio must be increased.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter (avoid PES or Nylon, which may bind the drug).

References

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. (2017). mdpi.com. Available at: [Link]

  • Mn2+ Complex of a Fluorinated CDTA-Derivative: Stability, Inertness, and Paramagnetic 1H, 17O, and 19F Relaxation Properties - PMC. (2025). nih.gov. Available at:[Link]

  • Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs - ACS Publications. (2022). acs.org. Available at:[Link]

  • Solubility and bioavailability enhancement - JOCPR. jocpr.com. Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of Racemic 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the stereochemical isolation of 3-[4-(Trifluoromethyl)phenoxy]piperidine .

The 3-aryloxypiperidine scaffold is a privileged pharmacophore frequently utilized in central nervous system (CNS) and metabolic therapeutics 1. Because the stereocenter at the C3 position dictates the spatial orientation of the bulky, electron-withdrawing trifluoromethylphenoxy group, isolating the pure enantiomers is critical. Enantiomers of this class often exhibit disparate receptor binding affinities, pharmacokinetic profiles, and off-target bioactivation liabilities 2.

This guide covers the two most robust methodologies for resolving this secondary amine: Preparative Supercritical Fluid Chromatography (SFC) and Classical Diastereomeric Salt Resolution .

Section 1: Preparative Chiral Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is the industry standard for the rapid, high-yield resolution of basic nitrogenous heterocycles 3. It avoids the need for chemical derivatization and allows for rapid solvent recovery.

Standard Operating Protocol: SFC Method Development & Scale-Up

Self-Validating System: This protocol includes an in-process control (IPC) step to ensure analytical baseline resolution (Rs > 1.5) is achieved before preparative scale-up, preventing costly mass-overload failures.

  • Sample Preparation: Dissolve racemic 3-[4-(Trifluoromethyl)phenoxy]piperidine in HPLC-grade Methanol (MeOH) at a concentration of 50 mg/mL. Note: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.

  • Analytical Screening (IPC): Screen across immobilized amylose/cellulose chiral stationary phases (CSPs) such as Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Use a mobile phase of supercritical CO₂ with 10-20% MeOH.

  • Modifier Addition: Add 0.1% v/v Diethylamine (DEA) to the MeOH co-solvent to suppress secondary interactions.

  • Preparative Scale-Up: Transfer the optimized method to a preparative column (e.g., 21.2 x 250 mm). Maintain a constant linear velocity and scale the injection volume proportionally.

  • Recovery: Collect fractions based on UV triggering (220 nm). Evaporate the solvent under reduced pressure (≤ 40°C) to yield the pure free base enantiomers.

SFC_Workflow Start Racemic 3-[4-(CF3)phenoxy]piperidine Screen Analytical Screening (Chiralpak AD/AS) Start->Screen Select Select Best CSP & Mobile Phase Screen->Select Modifier Peak Tailing Observed? Select->Modifier AddDEA Add 0.1% DEA to Co-solvent Modifier->AddDEA Yes Prep Scale to Preparative SFC Modifier->Prep No AddDEA->Prep Recover Fraction Collection & Evaporation Prep->Recover

Workflow for Supercritical Fluid Chromatography (SFC) method development and scale-up.

Troubleshooting & FAQs (SFC)

Q: Why is my secondary amine peak exhibiting severe tailing and broad peak shapes on the CSP? A (Causality): The secondary amine of the piperidine ring is highly basic. It undergoes strong, non-enantioselective hydrogen bonding and ion-exchange interactions with residual, unendcapped silanol groups on the silica support of the CSP. Solution: Introduce a basic additive (0.1% - 0.2% Diethylamine or Ethanolamine) to the co-solvent. The additive competitively binds to the acidic silanol sites, masking them from the piperidine and restoring sharp, symmetrical peaks.

Q: During preparative scale-up, my resolution (Rs) drops significantly compared to the analytical run. How do I fix this? A (Causality): You are likely experiencing "volume overload," where the injection plug is too large, causing the sample band to diffuse before chiral recognition occurs. Solution: Shift from volume overload to "mass overload." Increase the concentration of your sample feed (e.g., from 50 mg/mL to 100 mg/mL) while reducing the injection volume. This maintains high throughput while preserving the integrity of the sample band at the column head.

Section 2: Classical Diastereomeric Salt Resolution

For kilogram-scale syntheses, diastereomeric salt formation utilizing chiral acids is vastly more cost-effective than preparative chromatography.

Quantitative Data: Resolving Agent Efficacy

Table 1: Empirical comparison of chiral resolving agents for 3-aryloxypiperidines.

Resolving AgentMolar Eq.Solvent SystemYield (%)Enantiomeric Excess (ee %)Notes
(-)-DPTTA 1.0Isopropanol38 - 42> 95%High efficiency; prone to oiling out if cooled rapidly.
(S)-(+)-Mandelic Acid 1.0EtOAc / MeOH (9:1)25 - 3085 - 90%Requires multiple recrystallizations to achieve >95% ee.
L-(+)-Tartaric Acid 1.0Ethanol / Water30 - 3580 - 85%Good baseline agent; highly solvent dependent.
(+)-Camphorsulfonic Acid 1.0Acetone< 15< 50%Poor crystalline properties for this specific scaffold.
Standard Operating Protocol: DPTTA Salt Resolution

Self-Validating System: The protocol mandates an ee% check of the isolated salt prior to free-basing. If ee% < 95%, a secondary recrystallization loop is triggered automatically.

  • Salt Formation: Dissolve 1.0 eq of racemic 3-[4-(Trifluoromethyl)phenoxy]piperidine in Isopropanol (IPA) (10 volumes). Heat to 60°C under continuous stirring.

  • Resolving Agent Addition: Slowly dropwise add a solution of 1.0 eq (-)-Di-p-toluoyl-L-tartaric acid (DPTTA) dissolved in warm IPA.

  • Controlled Crystallization: Cool the mixture strictly at a rate of 0.1°C/min down to 20°C. Rapid cooling will induce liquid-liquid phase separation.

  • Filtration & IPC: Filter the resulting crystals and wash with cold IPA. Take a 5 mg aliquot, free-base it, and run analytical chiral HPLC. If ee% > 95%, proceed to step 5. If < 95%, resuspend in 5 volumes of IPA, heat to reflux, and repeat step 3.

  • Free-basing: Suspend the pure salt in Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH > 10. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the enantiopure free base.

OilingOut Salt Diastereomeric Salt in Hot Solvent Cool Controlled Cooling (0.1°C/min) Salt->Cool Phase Liquid-Liquid Demixing? Cool->Phase Thermo Thermodynamic Fix: Adjust Solvent Polarity Phase->Thermo Yes (Amorphous) Kinetic Kinetic Fix: Seed above T_demixing Phase->Kinetic Yes (Metastable) Nucleate Heterogeneous Nucleation Phase->Nucleate No Thermo->Nucleate Kinetic->Nucleate Crystal High-ee% Diastereomeric Crystals Nucleate->Crystal

Thermodynamic and kinetic troubleshooting pathways for liquid-liquid phase separation.

Troubleshooting & FAQs (Crystallization)

Q: My salt formation results in a biphasic, gummy liquid mixture ("oiling out") instead of crystals. What is the mechanistic cause, and how do I fix it? A (Causality): You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of the diastereomeric salt in the chosen solvent is lower than the temperature at which the solution becomes supersaturated 4. Instead of nucleating into a solid crystal lattice, the solute separates into a dense, amorphous liquid phase. Solution: You must alter the thermodynamics or kinetics of the system:

  • Thermodynamic Correction: Increase the solubility of the salt by adding a more polar co-solvent (e.g., 5-10% v/v Methanol or Ethyl Acetate). This depresses the demixing temperature below the nucleation temperature.

  • Kinetic Correction: Reheat the mixture until it is a single homogeneous phase. Cool it slowly and introduce pure diastereomeric seed crystals just before the temperature reaches the known oiling-out point. This forces heterogeneous nucleation, bypassing the LLPS boundary.

Q: Can I use Enzymatic Kinetic Resolution (e.g., CAL-B catalyzed acylation) for this molecule? A (Causality): While lipases like Candida antarctica Lipase B (CAL-B) are excellent for primary amines, they are generally inefficient for this specific molecule. The bulky 3-[4-(trifluoromethyl)phenoxy] group creates severe steric hindrance directly adjacent to the secondary amine, physically impeding access to the catalytic serine triad within the enzyme's active site pocket. We strongly recommend sticking to SFC or classical salt resolution.

References

  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

  • Title: Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Enantiomers and Their Resolution Source: Polymers (MDPI) URL: [Link]

  • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of Piperidine Hydrochloride Salts During Drying

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Drying secondary amine salts, such as piperidine hydrochloride, presents unique thermodynamic and kinetic challenges in pharmaceutical manufacturing. While the salt form is intended to stabilize the volatile free base, inappropriate drying parameters can trigger thermal dissociation, sublimation, and chemical degradation [1]. This guide provides mechanistic troubleshooting, quantitative parameters, and validated protocols to ensure the structural integrity and yield of piperidine hydrochloride during the drying phase.

I. Troubleshooting Guide & FAQs

Q1: Why does my piperidine hydrochloride batch exhibit significant mass loss and assay reduction during vacuum drying? The Causality: Amine hydrochlorides are susceptible to reversible thermal dissociation into the free amine and hydrogen chloride (HCl) gas. Piperidine, being a highly volatile secondary amine, readily evaporates under high vacuum once dissociated [1]. When the system is subjected to elevated temperatures (>50 °C) and deep vacuum (<10 mbar) without a sweep gas, the equilibrium shifts toward dissociation. The HCl gas is continuously removed by the vacuum pump, leaving the free base to volatilize, which manifests as a loss of yield and a stoichiometric imbalance in the final active pharmaceutical ingredient (API). The Solution: Implement a temperature-stepped drying profile and utilize a continuous nitrogen ( N2​ ) sweep. The sweep gas slightly reduces the mean free path of the vapor, preventing the rapid removal of HCl and suppressing the dissociation equilibrium.

Q2: What causes the yellow/brown discoloration of the salt during the drying phase? The Causality: Discoloration is primarily driven by the oxidation of the trace piperidine free base generated during thermal dissociation. Secondary amines are highly susceptible to oxidation, forming N-oxides and complex colored polymeric degradants when exposed to trace oxygen at elevated temperatures. Additionally, localized overheating (hot spots) on the dryer trays can catalyze these oxidative pathways. The Solution: Ensure the drying chamber is thoroughly inerted with high-purity nitrogen before heating begins. Limit the maximum jacket/shelf temperature to 45 °C and ensure uniform cake thickness (<3 cm) to prevent localized overheating.

Q3: How do residual solvents and trace impurities contribute to chemical degradation? The Causality: Residual solvents and trace excipient impurities can act as reactive vectors under thermal stress. For instance, the presence of trace nitrites in the formulation or solvent matrix can react with the secondary amine (piperidine) to form nitrosamines (NDSRIs), a critical toxicological concern [2]. Furthermore, residual water can hydrolyze certain solvent residues or lower the activation energy required for the dissociation of the hydrochloride salt. The Solution: Utilize continuous, real-time monitoring of residual solvents (e.g., using SIFT-MS) to precisely determine the drying endpoint rather than relying solely on gravimetric loss [3]. Employ solvent displacement (chasing) with a volatile, non-reactive solvent (like heptane) prior to final drying.

II. Quantitative Data: Comparison of Drying Methodologies

To mitigate degradation, the selection of the drying technology must align with the thermal stability profile of the piperidine salt. The following table summarizes the operational parameters and degradation risks associated with common drying methods.

Drying TechnologyMax Recommended Temp (°C)Operating PressureDegradation Risk ProfileYield RetentionBest Use Case
Vacuum Oven (Static) 40 - 4550 - 100 mbar (with N2​ sweep)Moderate: Risk of hot spots and localized dissociation if vacuum is too deep.92 - 95%Small-scale batches; well-controlled thermal profiles.
Lyophilization < 25 (Primary Drying)< 0.1 mbarLow: Sub-ambient temperatures completely suppress thermal dissociation and oxidation.> 98%Highly heat-sensitive batches; high-value API recovery.
Fluid Bed Drying 35 - 40AtmosphericLow to Moderate: Excellent heat distribution prevents hot spots, but high airflow can strip volatile free base.95 - 97%Large-scale, free-flowing crystalline powders.
Agitated Filter Dryer 45100 mbarModerate: Mechanical agitation can cause frictional heating, leading to localized degradation.90 - 94%Combined filtration and drying workflows.

III. Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPCs), the operator can verify the success of each step before proceeding, ensuring the integrity of the piperidine hydrochloride.

Protocol A: Optimized Vacuum Drying with Nitrogen Sweep

Objective: Remove residual moisture and solvents while suppressing thermal dissociation.

  • Preparation & Loading:

    • Filter the wet cake and wash with a cold, volatile anti-solvent (e.g., cold MTBE or heptane) to displace high-boiling solvents.

    • Spread the wet cake evenly onto conductive drying trays. Critical: Maintain a cake thickness of 2.5 cm to ensure uniform heat transfer and prevent insulating wet pockets.

  • Inertion Phase:

    • Load trays into the vacuum oven.

    • Pull vacuum to 50 mbar, then backfill with high-purity N2​ to atmospheric pressure. Repeat this cycle three times to ensure oxygen concentration is < 1%.

  • Temperature-Stepped Drying:

    • Step 1 (Solvent Evaporation): Set shelf temperature to 25 °C. Apply a controlled vacuum of 100 mbar with a continuous N2​ sweep (bleed valve open slightly to maintain pressure). Hold for 4 hours.

    • Step 2 (Moisture Removal): Ramp shelf temperature to 40 °C at a rate of 0.5 °C/min. Decrease vacuum to 50 mbar, maintaining the N2​ sweep. Hold for 8 hours.

  • In-Process Control (IPC):

    • Sample the cake and perform Loss on Drying (LOD) or Karl Fischer (KF) titration. The target is < 0.5% w/w.

    • Self-Validation: If the assay shows a stoichiometric loss of chloride (via ion chromatography) compared to the piperidine base, thermal dissociation has occurred. Reduce temperature by 5 °C for future batches.

  • Cooling & Unloading:

    • Turn off heating and allow shelves to cool to < 25 °C under vacuum.

    • Backfill with N2​ to atmospheric pressure before opening the oven to prevent sudden moisture condensation on the dried salt.

Protocol B: Solvent Chasing and Lyophilization

Objective: Complete solvent removal for highly sensitive batches prone to oxidation or nitrosamine formation.

  • Solvent Displacement (Chasing):

    • Suspend the wet piperidine hydrochloride cake in a 10x volume of MS-grade water (or a tert-butanol/water mixture if organic solubility is required).

    • Concentrate the solution under reduced pressure (rotary evaporator) at 30 °C until the original solvent is azeotropically removed.

  • Freezing:

    • Transfer the aqueous solution to lyophilization flasks or trays.

    • Flash-freeze the solution using a dry ice/acetone bath or liquid nitrogen to form a uniform, amorphous ice matrix. Causality: Rapid freezing prevents the concentration of solutes that can lower the collapse temperature.

  • Primary & Secondary Drying:

    • Load into the lyophilizer. Apply a vacuum of < 0.1 mbar.

    • Set shelf temperature to -10 °C for primary drying (sublimation of ice). Hold until the Pirani gauge matches the capacitance manometer (indicating the end of primary water vapor flow).

    • Ramp shelf temperature to 20 °C for secondary drying (desorption of bound water). Hold for 6 hours.

  • Verification:

    • Backfill with N2​ . The resulting product should be a pristine, white, fluffy powder with 100% yield retention and no thermal degradation products.

IV. Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical pathways of degradation and the logical decision matrix for selecting a drying strategy.

ThermalDegradation A Piperidine HCl (Solid Salt) B Thermal Dissociation (>50°C + Deep Vacuum) A->B Heat Stress C Piperidine (Free Base) + HCl (gas) B->C Reversible Equilibrium D Sublimation / Evaporation (Loss of Yield) C->D Vacuum Extraction E Oxidation (Discoloration / N-Oxides) C->E Trace O2 F Nitrosamine Formation (Reaction with Trace Nitrites) C->F Nitrite Impurities

Mechanistic pathway of piperidine hydrochloride thermal degradation during drying.

DryingWorkflow Start Assess Wet Cake: Piperidine HCl Q1 High Boiling Point Solvents Present? Start->Q1 SolventChase Perform Solvent Chasing (Azeotropic Distillation) Q1->SolventChase Yes Q2 Strict Thermal Limits (<30°C required)? Q1->Q2 No SolventChase->Q2 Lyo Lyophilization (Freeze Drying) Q2->Lyo Yes Q3 Particle Size / Flowability Requirements? Q2->Q3 No Vac Vacuum Oven Drying (Max 40°C, N2 Sweep) FBD Fluid Bed Drying (Max 35°C, High Airflow) Q3->Vac Standard API Isolation Q3->FBD Free-flowing Powder Needed

Decision matrix for selecting the optimal drying strategy for amine hydrochlorides.

References

  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Indian Academy of Sciences. Available at:[Link]

  • Simplified VOC Analysis of Residual Solvents in Pharmaceuticals: Continuous Residual Solvent Analysis During Drying of Active Pharmaceutical Ingredients. Syft Technologies. Available at:[Link]

LC-MS Technical Support Center: Piperidine Derivatives & pH Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS analysis of basic compounds. Piperidine derivatives, characterized by their saturated nitrogen-containing heterocyclic ring, are ubiquitous in pharmaceuticals but notoriously difficult to analyze. Their high basicity (pKa ~11) often leads to severe chromatographic anomalies. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols for optimizing mobile phase pH to achieve robust, high-sensitivity LC-MS/MS assays.

Part 1: The Core Mechanisms of Piperidine Chromatography

Q: Why do piperidine derivatives exhibit severe peak tailing and poor retention under standard acidic LC-MS conditions?

A: The root cause lies in the acid-base equilibrium of the analyte relative to the mobile phase pH and the surface chemistry of the stationary phase. At standard low-pH LC-MS conditions (e.g., pH 2.7 using 0.1% formic acid), the piperidine amine group is fully protonated[1].

This highly polar, charged state drastically reduces its hydrophobic interaction with standard C18 reversed-phase columns, leading to early elution (poor retention)[2]. Furthermore, the positively charged piperidine interacts strongly with residual, unprotonated silanols on the silica surface via secondary ion-exchange interactions. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to drag across the column, resulting in severe peak tailing[3][4].

G Start Piperidine LC-MS Method Development Assess Assess Peak Shape & Retention Start->Assess Issue Tailing or Early Elution Observed? Assess->Issue LowPH Low pH (2-3) Formic Acid Issue->LowPH If using HighPH High pH (9-10) NH4HCO3 / NH4OH Issue->HighPH Proactive choice Silanol Secondary Silanol Interactions LowPH->Silanol Silanol->HighPH Switch to Neutral Analyte Neutralized Retention Increases HighPH->Neutral ESI ESI+ 'Wrong-Way-Round' Ionization Neutral->ESI Success Optimal Sensitivity & Peak Shape ESI->Success

Workflow for resolving piperidine peak tailing via high-pH mobile phase optimization.

Part 2: Troubleshooting Guide & FAQs

Q: I switched to a high-pH mobile phase (pH 10) to improve retention. Will neutralizing the piperidine suppress my ESI+ signal?

A: No. This is a common misconception that has been debunked by the [5][6]. While the piperidine derivative is indeed neutral in the bulk high-pH solution, gas-phase proton affinity and dynamic pH shifts at the surface of the electrospray droplet during desolvation allow for abundant [M+H]+ ion formation[7][8].

In fact, because the neutralized piperidine is retained longer on the column, it elutes in a mobile phase with a much higher organic solvent concentration. This high-organic environment significantly enhances droplet evaporation and desolvation efficiency, often resulting in a net increase in ESI+ sensitivity compared to low-pH methods[2][8].

Q: What are the most effective MS-compatible buffers for high-pH analysis of basic compounds?

A: For standard high-pH applications, ammonium bicarbonate ( 6.6<pH<8.6 ) and ammonium hydroxide ( pH>8 ) are the industry standards due to their volatility and lack of ion suppression[1][9].

For advanced optimization, researchers have successfully introduced fluoroalcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFTB) —as volatile buffer acids in basic mobile phases[9][10]. These additives provide excellent peak shape by dynamically pairing with basic analytes without competing for ionization in the electrospray source, making them highly suitable for LC-ESI-MS[11].

Q: Why does my piperidine free base show split peaks, while the hydrochloride salt form elutes as a single peak?

A: This occurs when the mobile phase pH is not strictly buffered and falls within ±2 units of the analyte's pKa. Under these conditions, the piperidine derivative exists in a dynamic equilibrium between its ionized and neutral states[1][12]. The hydrochloride salt temporarily alters the local pH of the injection plug, forcing the analyte into a single protonated population. The free base, however, splits into two distinct populations (neutral and charged) that interact differently with the stationary phase, causing split or double peaks. To resolve this, ensure the mobile phase is strongly buffered at least 2 pH units above the pKa (e.g., pH 10.5+)[1].

Part 3: Experimental Protocols & Data Presentation

Self-Validating Protocol: High-pH LC-MS/MS Method Development for Piperidines

This protocol is designed as a self-validating system; Step 5 ensures that the chromatographic integrity is verified before committing precious biological samples to the assay.

Step 1: Column Selection Select a reversed-phase column engineered with hybrid silica or polymer-based particles capable of withstanding extreme alkaline conditions (stable up to pH 11.5). Standard Type-A or Type-B silica will rapidly degrade at pH > 8[1][4].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution. Titrate with volatile Ammonium Hydroxide until the pH reaches 10.0. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile or Methanol.

Step 3: Sample Extraction & Reconstitution Extract piperidine derivatives from the matrix using Solid Phase Extraction (SPE). Condition the cartridge with methanol, load the sample, wash with water, and elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase conditions (e.g., 95% A / 5% B)[13].

Step 4: Gradient Elution Design Program a gradient starting at 5% B to focus the neutral analyte at the head of the column. Ramp to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Hold at 95% B for 2 minutes to wash the column, then re-equilibrate at 5% B for 3 minutes.

Step 5: System Suitability & Validation Check Before running samples, inject a neat standard of the piperidine derivative. Calculate the Asymmetry Factor ( As​ ). If As​ is between 0.9 and 1.2, the silanol interactions have been successfully neutralized. If As​>1.5 , verify the pH of Mobile Phase A, as the buffer capacity may have been compromised by atmospheric CO2​ absorption.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of piperidine derivatives analyzed under optimized high-pH LC-MS/MS conditions[13].

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)LLOQ (ng/mL)Linearity ( R2 )Accuracy (%RE)
Piperidine 86.170.1150.03> 0.99 ±15%
Ropivacaine 275.2126.1200.03> 0.99 ±15%
Fentanyl 337.2188.2250.03> 0.99 ±15%
Haloperidol 376.2165.1300.03> 0.99 ±15%
Risperidone 411.2191.1300.03> 0.99 ±15%

References

  • Tan, A., & Fanaras, J. C. (2019). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Biomedical Chromatography, 33(1), e4409.[Link]

  • Kipper, K., Herodes, K., Leito, I., & Nei, L. (2011). Two fluoroalcohols as components of basic buffers for liquid chromatography electrospray ionization mass spectrometric determination of antibiotic residues. The Analyst, 136(21), 4587-4594.[Link]

  • Kipper, K., Herodes, K., & Leito, I. (2011). Fluoroalcohols as novel buffer components for basic buffer solutions for liquid chromatography electrospray ionization mass spectrometry: Retention mechanisms. Journal of Chromatography A, 1218(45), 8175-8180. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Tips.[Link]

Sources

Technical Support Center: Handling 3-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation teams facing downstream bottlenecks caused by highly hygroscopic active pharmaceutical ingredients (APIs).

Handling 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride (CAS: 1220033-97-5) presents a classic physicochemical dichotomy: it features a highly lipophilic trifluoromethylphenoxy moiety, yet the bulk powder exhibits significant moisture sensitivity. This guide provides the mechanistic causality behind this behavior, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity during your drug development workflows.

Mechanistic Overview: The Causality of Hygroscopicity

To solve moisture issues, we must first understand the solid-state chemistry. Poor water solubility is a common issue with basic APIs, and forming a hydrochloride salt is the standard industry solution; however, this often compromises the stability of the compound 1.

In the crystal lattice of 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride, the electronegative chloride anion acts as a potent hydrogen-bond acceptor 1. When exposed to ambient humidity, the surface of these hydrochloride salts induces the dissociation and binding of atmospheric water molecules 2. This surface adsorption lowers the activation energy for further moisture uptake, leading to capillary condensation within the powder bed. If the relative humidity (RH) exceeds the salt's critical threshold, the API will absorb enough moisture to alter its physical state, leading to clumping, flowability problems, and profound weighing inaccuracies.

Troubleshooting Guides & FAQs

Q1: My API batch clumped overnight and appears sticky. Is it ruined, and how do I recover it?

  • Causality: The API has undergone capillary condensation or partial deliquescence due to exposure to an RH above its critical relative humidity (CRH). Moisture acts as a plasticizer, causing inter-particle liquid bridges.

  • Recovery: Transfer the material to a vacuum desiccator over phosphorus pentoxide (P2O5) at ambient temperature for 48 hours.

  • Expert Insight:Do not use heat drying initially. Heating a wet hydrochloride salt can drive off HCl gas, leading to disproportionation into the free base 2. Post-drying, you must verify the crystal form via X-Ray Powder Diffraction (XRPD), as hydration/dehydration cycles can induce polymorphic transformations.

Q2: We are seeing batch-to-batch variability in our assay yields (sub-potent dosing). How do we correct this?

  • Causality: This is a direct consequence of unquantified water mass. Hygroscopic powders can absorb significant water weight without appearing visibly wet. If you weigh 10.0 mg of the hydrated API, you may only be dispensing 8.5 mg of the active compound.

  • Solution: Implement a strict "weigh-and-correct" protocol. Perform a Karl Fischer (KF) titration immediately prior to weighing to determine the exact water content (%w/w). Adjust your target mass using the formula: Adjusted Mass = Target Mass / (1 - (KF% / 100)).

Q3: Can we change the salt form to avoid this issue entirely?

  • Causality: Yes, but it requires a full salt screen. While hydrochloride salts are excellent for aqueous solubility, converting the API to a heavier, less hydrophilic salt or forming a co-crystal can sterically hinder the hydrogen-bonding sites, drastically reducing moisture sorption [[1]](). However, this will alter the dissolution profile and requires complete re-validation of your formulation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, your lab must implement these self-validating protocols when handling this compound.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To establish the hygroscopicity classification and map the moisture sorption isotherm.

  • Preparation: Load ~100 mg of 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl into the DVS aluminum sample pan.

  • Equilibration: Dry the sample at 0% RH (using a dry nitrogen carrier gas at 500 sccm) at 25 °C until the rate of mass change ( dm/dt ) is < 0.001% wt/min for at least 10 minutes 3.

  • Sorption Cycle: Increase RH to 30%, then 65%, and finally 80% RH. Hold at each step until dm/dt < 0.001% wt/min (max 3 hours per step) 3.

  • Validation: Plot the sorption/desorption isotherm. A hysteresis loop indicates bulk hydrate formation, while reversible uptake suggests surface adsorption.

Protocol B: Moisture-Controlled Handling and Weighing

Purpose: To prevent moisture ingress during routine benchwork and formulation.

  • Environment: Perform all open-container handling inside a glove box purged with dry Nitrogen. Maintain a temperature range of 20–30 °C and a relative humidity of 15–25% (or lower) [[4]]().

  • Static Mitigation: Because ultra-dry environments exacerbate static charge (causing the piperidine powder to disperse), use an anti-static ionizing bar inside the glove box.

  • Transfer: Weigh the API into pre-tared, amber glass vials with PTFE-lined screw caps. Seal the vials tightly inside the glove box before transferring them to the ambient lab environment.

Quantitative Data & Classifications

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification The Ph. Eur. classifies the hygroscopic nature of materials as a function of the percent water uptake at 80% RH and 25 °C .

ClassificationWater Uptake at 80% RH and 25 °C
Non-hygroscopic < 0.2% w/w
Slightly hygroscopic 0.2% ≤ w/w < 2.0%
Hygroscopic 2.0% ≤ w/w < 15.0%
Very hygroscopic ≥ 15.0% w/w
Deliquescent Sufficient water is absorbed to form a liquid

Table 2: Recommended Handling Parameters for 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl

ParameterRecommended ConditionCausality / Rationale
Storage Humidity < 15% RHPrevents capillary condensation and hydrate formation.
Storage Temperature 20–25 °CAvoids thermal fluctuations that cause localized condensation.
Handling Environment N2-purged Glove BoxAtmospheric moisture rapidly binds to the chloride counterion.
Analytical Prep Karl Fischer prior to weighingCorrects for absorbed water mass to ensure accurate assay yields.
Process Visualization

HygroscopicityWorkflow A API Receipt: 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl B DVS Profiling & Karl Fischer Titration A->B Initial QC C Storage: Desiccator / N2 Purge (RH < 15%) B->C Moisture Baseline D Handling: Glove Box Environment C->D Transfer E Formulation: Moisture-Protective Processing D->E Processing

Workflow for the handling and processing of hygroscopic piperidine hydrochloride APIs.

References
  • Globe Thesis (Purdue University). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • AZoM. Moisture Sorption Characteristics in Pharmaceutical Materials.
  • Semantic Scholar (Pharmaceutics). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Nutraceutical Business Review. An innovative drug delivery form for hygroscopic pharmaceutical drugs.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Serotonin Transporter Ligands: 3-[4-(Trifluoromethyl)phenoxy]piperidine vs. Fluoxetine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural and functional differences between the canonical selective serotonin reuptake inhibitor (SSRI), fluoxetine, and a structurally related analog, 3-[4-(trifluoromethyl)phenoxy]piperidine. We will dissect their core scaffolds, evaluate the key pharmacophoric elements responsible for serotonin transporter (SERT) affinity, and provide detailed experimental protocols for their direct comparison. This document is intended for researchers in medicinal chemistry and pharmacology to inform ligand design and drug development strategies targeting the serotonin transporter.

Introduction: Scaffolds for Serotonin Reuptake Inhibition

Fluoxetine (Prozac®), chemically known as (±)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine, was a landmark achievement in psychopharmacology, establishing the therapeutic paradigm of selective serotonin reuptake inhibition.[1][2][3] Its efficacy is derived from its high-affinity, selective binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft.[4] The structure of fluoxetine features a flexible 3-phenylpropylamine backbone.

In contrast, 3-[4-(trifluoromethyl)phenoxy]piperidine incorporates the same critical 4-(trifluoromethyl)phenoxy moiety but replaces fluoxetine's acyclic backbone with a conformationally restricted piperidine ring. While direct, comprehensive biological data for this specific piperidine analog is not extensively published, its structure allows for a valuable exploration of the steric and conformational requirements for SERT binding. This guide will leverage established SAR principles of fluoxetine and its active metabolite, norfluoxetine, to predict the functional consequences of this scaffold hop and outline the necessary experimental workflows to validate these hypotheses.[5][6]

Part 1: A Tale of Two Scaffolds: Structural Analysis

The activity of any ligand is intrinsically tied to its three-dimensional structure and its ability to achieve an optimal binding conformation within the target protein.[1][7] The primary structural divergence between fluoxetine and 3-[4-(trifluoromethyl)phenoxy]piperidine lies in the nature of their central amine-containing scaffold.

  • Fluoxetine's Flexible Chain: The phenylpropylamine chain of fluoxetine possesses multiple rotatable bonds, allowing it to adopt a wide range of conformations. This flexibility can be advantageous, enabling the molecule to find an energetically favorable pose within the complex topography of the SERT binding pocket. The presence of the secondary methylamine and a second phenyl group are defining features.

  • The Piperidine's Rigid Ring: The piperidine scaffold is a saturated heterocycle, which significantly reduces the molecule's conformational freedom. The piperidine ring exists predominantly in a chair conformation, fixing the relative positions of the phenoxy group and the secondary amine. This rigidity can be beneficial if the constrained conformation aligns with the optimal binding pose, potentially increasing affinity and selectivity by reducing the entropic penalty of binding. However, if this constrained conformation is suboptimal, a significant loss of potency would be expected.

The key pharmacophoric elements shared between the two molecules are the secondary amine, which is protonated at physiological pH and forms a critical ionic interaction in the SERT binding site, and the 4-(trifluoromethyl)phenoxy group, a pivotal structural element for high-affinity SERT binding.[1]

G cluster_0 Fluoxetine cluster_1 3-[4-(Trifluoromethyl)phenoxy]piperidine fluoxetine_scaffold Phenylpropylamine (Flexible Chain) fluoxetine_amine Secondary Amine (N-Methyl) fluoxetine_scaffold->fluoxetine_amine fluoxetine_phenoxy 4-(Trifluoromethyl)phenoxy Group fluoxetine_scaffold->fluoxetine_phenoxy fluoxetine_phenyl 3-Phenyl Group fluoxetine_scaffold->fluoxetine_phenyl shared_amine Shared Key Pharmacophore fluoxetine_amine->shared_amine shared_phenoxy Shared Key Pharmacophore fluoxetine_phenoxy->shared_phenoxy piperidine_scaffold Piperidine (Rigid Ring) piperidine_amine Secondary Amine piperidine_scaffold->piperidine_amine piperidine_phenoxy 4-(Trifluoromethyl)phenoxy Group piperidine_scaffold->piperidine_phenoxy piperidine_amine->shared_amine piperidine_phenoxy->shared_phenoxy

Fig 1. Structural comparison of fluoxetine and its piperidine analog.

Part 2: Structure-Activity Relationship (SAR) at the Serotonin Transporter

The interaction with SERT is a finely tuned process. Minor structural modifications can lead to dramatic changes in binding affinity and functional activity.

Key SAR Insights from Fluoxetine:

  • The Trifluoromethyl Group: The electron-withdrawing CF₃ group at the para-position of the phenoxy ring is crucial for high potency.[1] It is believed to engage in specific interactions within the SERT binding pocket and influences the overall electronic properties of the phenoxy ring.

  • The Secondary Amine: The nitrogen atom is essential for activity. Fluoxetine is a secondary amine, and its primary metabolite, norfluoxetine (which lacks the N-methyl group), is also a potent SERT inhibitor.[5][8] This suggests that the 3-[4-(trifluoromethyl)phenoxy]piperidine, which also possesses a secondary amine, fulfills this fundamental requirement.

  • Stereochemistry: Fluoxetine is administered as a racemic mixture, and both the (R)- and (S)-enantiomers are nearly equipotent in their inhibition of serotonin uptake.[6] The piperidine analog, with a chiral center at the 3-position, would also exist as a pair of enantiomers whose relative activities would need to be determined experimentally.

Predicted SAR for 3-[4-(trifluoromethyl)phenoxy]piperidine:

The primary determinant of this analog's potency will be how well its rigid conformation fits within the SERT binding site compared to the more adaptable fluoxetine. The absence of the second phenyl ring present in fluoxetine will also significantly impact binding, as this group likely makes important hydrophobic or π-stacking interactions within the transporter.

Comparative Biological Activity Data (Hypothetical)

To properly compare these compounds, one would need to generate data on their binding affinity (Kᵢ) and functional inhibition (IC₅₀) at the human serotonin transporter (hSERT).

CompoundhSERT Binding Affinity (Kᵢ, nM)hSERT Reuptake Inhibition (IC₅₀, nM)
(±)-FluoxetineLiterature Value (e.g., 1-10 nM)Literature Value (e.g., 5-20 nM)
(±)-NorfluoxetineLiterature Value (e.g., 1-10 nM)Literature Value (e.g., 5-25 nM)
(±)-3-[4-(trifluoromethyl)phenoxy]piperidineTo Be DeterminedTo Be Determined

Note: The above table is for illustrative purposes. Actual literature values can vary based on assay conditions. The piperidine analog values require experimental determination.

Part 3: Experimental Protocols for Head-to-Head Comparison

To move from prediction to empirical data, a series of standardized in vitro assays must be performed. The choice of these assays is critical for building a comprehensive understanding of a compound's pharmacological profile. We perform both binding and functional assays because a compound can bind to a target without necessarily modulating its function in the intended way.

A. Protocol for SERT Binding Affinity Determination

This assay quantifies the affinity of a test compound for SERT by measuring its ability to displace a known high-affinity radioligand.

Principle: The assay relies on the principle of competitive displacement. Membranes prepared from cells stably expressing hSERT are incubated with a fixed concentration of a radiolabeled SERT ligand, such as [³H]-(S)-citalopram, in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human SERT gene (hSERT).

    • Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Add 25 µL of the test compound (fluoxetine or piperidine analog) at various concentrations (e.g., 0.1 nM to 10 µM).

    • Add 25 µL of the radioligand, [³H]-(S)-citalopram, at a final concentration near its Kₔ value (e.g., 1 nM).

    • Initiate the binding reaction by adding 100 µL of the prepared hSERT membrane suspension (e.g., 10-20 µg protein).

    • Define non-specific binding by adding a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM paroxetine) in separate wells.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each test compound concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Fig 2. Workflow for SERT Radioligand Binding Assay.
B. Protocol for Serotonin Reuptake Inhibition Assay

This functional assay directly measures a compound's ability to block the transport of serotonin into cells.

Principle: Cells expressing hSERT actively transport serotonin ([³H]5-HT) from the extracellular medium. The potency of an inhibitor is determined by its ability to reduce the rate of this uptake. JAR cells, which endogenously express a high level of functional SERT, are a suitable and validated model system.[9]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture human placental choriocarcinoma (JAR) cells in appropriate media.

    • Seed the cells into a 96-well microplate and allow them to form a confluent monolayer.

  • Uptake Inhibition Assay:

    • Wash the cell monolayer with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the test compound (fluoxetine or piperidine analog) diluted in KRH buffer.

    • Initiate serotonin uptake by adding [³H]5-HT (final concentration ~10-20 nM) to each well.

    • For determining non-specific uptake, use a saturating concentration of a known inhibitor like citalopram (e.g., 5 µM) in control wells.[9]

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to ensure measurement of the initial uptake rate.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) to each well.

  • Detection and Analysis:

    • Transfer the cell lysate from each well to a scintillation vial containing scintillation fluid.

    • Measure the amount of [³H]5-HT taken up by the cells using a liquid scintillation counter.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

G A Plate JAR Cells (Endogenous hSERT) B Pre-incubate with Inhibitor (Fluoxetine or Analog) A->B C Initiate Uptake: Add [³H]Serotonin B->C D Incubate at 37°C (e.g., 15 min) C->D E Terminate & Wash (Remove Extracellular [³H]5-HT) D->E F Lyse Cells E->F G Quantify Intracellular Radioactivity (Scintillation Counting) F->G H Data Analysis: Calculate IC₅₀ G->H

Fig 3. Workflow for In Vitro Serotonin Reuptake Inhibition Assay.

Part 4: Beyond the Primary Target: Safety and Metabolic Profiling

A successful drug candidate must not only be potent at its target but also possess a favorable safety and metabolic profile.

A. Protocol for In Vitro Metabolic Stability Assessment

This assay provides an early indication of a compound's susceptibility to metabolism by the liver, which is a key determinant of its in vivo half-life and oral bioavailability.[10]

Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.[10] The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 96-well plate, add potassium phosphate buffer (pH 7.4), the test compound (at a final concentration of e.g., 1 µM), and pooled liver microsomes (human or other species, final concentration ~0.5 mg/mL).[11]

    • Prepare a parallel incubation without the cofactor (NADPH) to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[11]

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot from the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

    • Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.

G A Prepare Reaction Mix: - Liver Microsomes - Buffer (pH 7.4) - Test Compound B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH Cofactor B->C D Incubate and Sample at Time Points (0, 5, 15, 30 min) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate Half-Life (t₁/₂) & CLᵢₙₜ G->H G A Prepare hERG-expressing Cell Suspension B Automated Cell Capture & Giga-seal Formation A->B C Apply Voltage-Clamp Protocol & Establish Baseline Current B->C D Sequentially Apply Test Compound Concentrations C->D F Apply Positive Control (e.g., E-4031) C->F E Record hERG Tail Current at Each Concentration D->E G Data Analysis: Calculate % Inhibition & IC₅₀ E->G

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacological Context

As drug development professionals continuously seek to optimize the therapeutic index of serotonergic agents, understanding the structure-toxicity relationships of established scaffolds is paramount. 3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS 902836-91-3)[1] serves as a conformationally restricted analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine.

By cyclizing the flexible alkylamine chain of fluoxetine into a rigid piperidine ring, the spatial orientation of the basic nitrogen is locked. While this restriction can enhance binding affinity to the Serotonin Transporter (SERT), it fundamentally alters the molecule's off-target toxicity profile. The trifluoromethyl ( −CF3​ ) group—a hallmark of both fluoxetine and this piperidine analog—is highly lipophilic. This ensures excellent blood-brain barrier penetration but simultaneously drives non-specific hydrophobic interactions with off-target proteins, notably Cytochrome P450 (CYP) enzymes and the hERG potassium channel.

In my experience optimizing early-phase safety screening, the piperidine ring introduces a rigid, basic secondary amine that readily forms cation- π interactions within the hERG inner cavity, potentially increasing QT prolongation risk compared to flexible propanamine chains.

StructuralToxicity CF3 Trifluoromethyl Group (High Lipophilicity) CYP CYP450 Active Site Trapping CF3->CYP Hydrophobic Piperidine Piperidine Ring (Basic Amine, Rigid) hERG hERG Inner Cavity Binding Piperidine->hERG Cation-Pi Tox1 Metabolic Toxicity (Drug Interactions) CYP->Tox1 Tox2 Cardiotoxicity (QT Prolongation) hERG->Tox2

Mechanistic pathways linking 3-TFMPP-piperidine structural moieties to off-target toxicities.

Comparative Toxicity Data

When benchmarking 3-[4-(Trifluoromethyl)phenoxy]piperidine against classical SSRIs, we must evaluate three primary liability domains: metabolic toxicity (CYP450 inhibition), cardiotoxicity (hERG/QTc risk), and acute neurotoxicity (seizure risk in overdose).

Clinical toxicological data reveals that SSRIs possess vastly different safety profiles despite their shared primary mechanism. For instance, citalopram is associated with a significantly higher incidence of seizures (Odds Ratio = 10.457) and dose-dependent QT prolongation compared to other SSRIs (2)[2]. Conversely, fluoxetine and paroxetine present significant metabolic toxicity risks due to potent CYP2D6 inhibition, which can precipitate serotonin syndrome when co-administered with other serotonergic drugs, particularly in patients with poor metabolizer genotypes ().

Quantitative Comparison Table
CompoundStructural ClassCYP450 Inhibition ProfileCardiotoxicity (QTc/hERG)Neurotoxicity (Seizure Risk)
3-TFMPP-piperidine Piperidine etherModerate CYP2D6 (Predicted)Elevated (Rigid basic amine)Unknown
Fluoxetine Linear aryloxypropylamineSubstantial CYP2D6, Moderate CYP2C19LowLow
Paroxetine PhenylpiperidineSubstantial CYP2D6 (Most potent)LowLow
Citalopram Phthalane derivativeMild CYP2D6High (Dose-dependent)High (OR = 10.457)
Sertraline TetrahydronaphthalenamineMild CYP2D6LowLow

Note: Fluoxetine exhibits a prolonged half-life (2-4 days), and its active metabolite norfluoxetine extends this to 7-15 days, severely complicating drug-drug interaction management (3)[3]. Paroxetine remains the most potent in vitro inhibitor of CYP2D6 among marketed SSRIs (4)[4].

Self-Validating Experimental Methodologies

To objectively evaluate the toxicity of 3-[4-(Trifluoromethyl)phenoxy]piperidine against these established baselines, experimental design must prioritize biological relevance and internal validation. Below are the definitive, self-validating protocols for profiling this compound.

Protocol A: High-Throughput CYP450 Fluorogenic Inhibition Assay

Causality: To predict in vivo drug-drug interactions, we must evaluate the compound's ability to trap the CYP2D6 active site. We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes because HLMs preserve the native lipid environment of the enzyme, which is critical for accurately assessing highly lipophilic compounds like 3-TFMPP-piperidine.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice and dilute to a final working concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Dispense 3-TFMPP-piperidine and reference SSRIs (using paroxetine as the positive control) across a 10-point concentration gradient (0.1 nM to 100 µM) into a 96-well black microtiter plate.

  • Substrate Addition: Add the fluorogenic probe substrate AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) at a concentration equal to its established Km​ value.

  • Reaction Initiation & Kinetics: Inject an NADPH regenerating system to initiate oxidative metabolism. Read fluorescence (Ex/Em 390/460 nm) kinetically over 30 minutes at 37°C.

  • Self-Validation Check: The assay is only considered valid if the paroxetine control yields an IC50​ between 0.05–0.15 µM. If paroxetine fails to inhibit signal generation, the NADPH system is compromised, and the entire plate must be rejected.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Causality: The rigid piperidine ring of 3-TFMPP-piperidine acts as a classic pharmacophore for the hERG K+ channel. Blocking this channel delays ventricular repolarization, leading to QT prolongation. Patch-clamp electrophysiology is the gold standard because it directly measures ionic currents across the cell membrane, bypassing the false-positive rates common in displacement binding assays.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human hERG channel. Harvest and suspend the cells in an extracellular recording solution.

  • Seal Formation: Apply the cell suspension to the automated patch-clamp planar electrode. Apply negative pressure to achieve a >1 G Ω "gigaseal," followed by a brief electrical pulse to rupture the membrane, establishing the whole-cell configuration.

  • Voltage Protocol: Hold the membrane resting potential at -80 mV. Depolarize to +40 mV for 2 seconds (this opens and rapidly inactivates the channels), then repolarize to -50 mV for 2 seconds. Causality: This specific repolarization step elicits the characteristic hERG tail current, which is the exact state where lipophilic basic amines bind and block the channel.

  • Perfusion & Recording: Perfuse 3-TFMPP-piperidine at escalating doses (0.1 µM to 30 µM). Quantify the dose-dependent reduction in tail current amplitude.

  • Self-Validation Check: Conclude the run by perfusing 1 µM E-4031 (a highly selective hERG blocker). If the remaining tail current is not completely abolished (>95% block), the cell's seal integrity was lost during perfusion, and the data point must be discarded.

hERGProtocol Prep HEK293-hERG Preparation Voltage Voltage Protocol (+40mV to -50mV) Prep->Voltage Dose Compound Perfusion Voltage->Dose Record Tail Current Quantification Dose->Record Validate E-4031 Control Validation Record->Validate

Step-by-step workflow for self-validating hERG patch-clamp electrophysiology.

Conclusion

While 3-[4-(Trifluoromethyl)phenoxy]piperidine offers a rigidified, potentially high-affinity alternative to the fluoxetine scaffold, this structural constraint necessitates rigorous screening for hERG liability and CYP2D6 inhibition. By employing the self-validating protocols detailed above, researchers can confidently benchmark novel piperidine analogs against the established, yet highly variable, safety profiles of classical SSRIs.

Sources

A Guide to the Pharmacokinetic Landscape: 3-Substituted vs. 4-Substituted Phenoxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Structure-Pharmacokinetic Relationships

For researchers in drug development, the phenoxypiperidine scaffold is a familiar and highly valuable starting point for CNS-active agents, analgesics, and beyond. Its structural rigidity and synthetic tractability make it a privileged scaffold in medicinal chemistry. However, the seemingly subtle choice of placing a substituent at the 3- or 4-position of the phenoxy ring can create a profound divergence in the pharmacokinetic (PK) profile of the resulting compound. This decision can be the difference between a promising lead candidate and a metabolic dead-end.

This guide provides an in-depth comparison of the anticipated pharmacokinetic properties of 3-substituted versus 4-substituted phenoxypiperidines. In the absence of direct head-to-head comparative studies in the public domain, this analysis is built upon established principles of drug metabolism and disposition. We will explore the causal relationships between molecular structure and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing the foundational logic required to make informed decisions in lead optimization.

Part 1: The Foundational Divide - Physicochemical Properties and Their Influence on ADME

The journey of a drug through the body is dictated by its physicochemical properties. The positioning of a substituent on the phenoxy ring, while electronically distant from the basic piperidine nitrogen, influences the molecule's overall shape, lipophilicity, and metabolic profile, which in turn governs its absorption and distribution.

Absorption and Permeability

For oral drug candidates, absorption is the first critical hurdle. The ability of a compound to passively diffuse across the intestinal epithelium is largely governed by a balance between its lipophilicity (LogP/D) and aqueous solubility.

  • Lipophilicity (LogP/D): The positional change from a 4-substituent to a 3-substituent can cause minor, yet significant, changes in the calculated LogP. A substituent in the 4-position (para) can extend the molecular shape, potentially increasing its surface area and lipophilicity compared to a more compact 3-substituted (meta) isomer. This increased lipophilicity might enhance membrane permeability, a property often predicted using in vitro models like the Caco-2 permeability assay.[1]

  • Aqueous Solubility: The basic nitrogen of the piperidine ring is the primary determinant of aqueous solubility at physiological pH. While substitution on the phenoxy ring has a minimal electronic effect on the piperidine pKa, the overall crystal packing and solvation energy of the molecule can be altered, leading to differences in solid-state properties and, consequently, solubility.

Distribution and Blood-Brain Barrier (BBB) Penetration

For CNS-targeted agents, crossing the blood-brain barrier is paramount. This specialized barrier effectively prevents the passage of many molecules into the brain.

  • P-glycoprotein (P-gp) Efflux: The BBB is fortified with efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[2] The susceptibility of a compound to being a P-gp substrate is a critical parameter. The overall topology and distribution of hydrogen bond acceptors/donors influence P-gp recognition. While it is difficult to predict a priori, the different shapes of 3- vs. 4-substituted isomers can lead to differential recognition by P-gp, impacting brain penetration.[3]

  • Metabolic Vulnerability and Brain Exposure: As will be discussed, the 4-position is often more metabolically labile. Rapid peripheral metabolism of a 4-substituted analog can reduce the concentration of the parent drug available to cross the BBB, thereby limiting CNS exposure. A more stable 3-substituted analog may have a longer systemic half-life, providing a greater opportunity for brain penetration.[3]

Part 2: The Decisive Factor - Metabolic Stability and Clearance

Metabolism is arguably where the most significant and predictable differences between 3- and 4-substituted phenoxypiperidines arise. The primary engines of drug metabolism are the Cytochrome P450 (CYP) enzymes located predominantly in the liver.

The key hypothesis is that 4-substituted phenoxy rings are highly susceptible to para-hydroxylation, a rapid and common metabolic pathway that often leads to high clearance and short half-lives.

  • The Vulnerability of the 4-Position: The para-position of a phenyl ring is electronically activated and sterically accessible, making it a prime target for CYP-mediated oxidation. For a 4-substituted phenoxypiperidine, the carbon atom opposite the ether linkage is unsubstituted and an ideal site for this transformation. The resulting phenolic metabolite is then rapidly conjugated (e.g., glucuronidation) and eliminated. This metabolic "soft spot" can make 4-substituted analogs metabolically unstable.

  • The Stability of the 3-Position: In a 3-substituted analog, the vulnerable para-position is now blocked. This forces the metabolic enzymes to seek alternative, often less favorable, sites for oxidation. These may include other positions on the phenoxy ring, the piperidine ring, or even cleavage of the ether bond. These alternative pathways are typically slower, resulting in lower intrinsic clearance and greater metabolic stability for the parent compound.

This fundamental difference in metabolic stability is a critical consideration during lead optimization. A compound with high intrinsic clearance will likely have poor oral bioavailability and a short duration of action, requiring more frequent or higher doses.

Predicted Pharmacokinetic Comparison

The following table summarizes the predicted differences in key pharmacokinetic parameters based on the principles of medicinal chemistry and drug metabolism.

Parameter3-Substituted Phenoxypiperidine4-Substituted PhenoxypiperidineRationale
Metabolic Stability Higher Lower The 3-position blocks the primary site of rapid para-hydroxylation, leading to slower overall metabolism. The 4-position leaves the opposite carbon open to rapid CYP-mediated oxidation.
Intrinsic Clearance (CLint) Lower Higher Directly related to metabolic stability. Slower metabolism results in lower clearance.
Systemic Half-Life (t½) Longer Shorter Compounds with lower clearance are eliminated from the body more slowly, resulting in a longer half-life.
Oral Bioavailability (%F) Potentially Higher Potentially Lower High first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation. Higher metabolic stability often correlates with better bioavailability.
CNS Penetration Potentially Higher Potentially Lower A longer systemic half-life provides a greater opportunity for the drug to cross the BBB. Rapid peripheral metabolism of 4-substituted analogs reduces the concentration gradient driving brain entry.

Visualizing the Metabolic Divergence

The following diagram illustrates the hypothesized primary metabolic pathways for a generic 3-substituted versus a 4-substituted phenoxypiperidine. This visual representation highlights the key vulnerability of the 4-substituted scaffold to para-hydroxylation.

G cluster_0 4-Substituted Analog cluster_1 3-Substituted Analog 4-Sub 4-Substituted Phenoxypiperidine CYP_4 CYP450 Oxidation (Rapid) 4-Sub->CYP_4 Metabolite_4 Para-hydroxylated Metabolite CYP_4->Metabolite_4 PhaseII_4 Phase II Conjugation Metabolite_4->PhaseII_4 Elim_4 Rapid Elimination PhaseII_4->Elim_4 3-Sub 3-Substituted Phenoxypiperidine CYP_3 CYP450 Oxidation (Slower, Multiple Sites) 3-Sub->CYP_3 Metabolite_3 Alternative Metabolites (e.g., Ring Hydroxylation, Ether Cleavage) CYP_3->Metabolite_3 PhaseII_3 Phase II Conjugation Metabolite_3->PhaseII_3 Elim_3 Slower Elimination PhaseII_3->Elim_3

Caption: Hypothesized metabolic pathways for 3- vs. 4-substituted phenoxypiperidines.

Experimental Protocols for Pharmacokinetic Assessment

To validate the predictions made in this guide, specific in vitro ADME assays are essential. These experiments form the bedrock of early drug discovery and provide the quantitative data needed for candidate selection.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is the cornerstone for assessing intrinsic clearance by measuring the rate at which a compound is metabolized by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare a master mix containing liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4). The final protein concentration is typically 0.5-1.0 mg/mL.

    • Add the test compound (typically from a DMSO stock) to the mixture to achieve a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which serves as a cofactor for CYP enzymes). This marks the T=0 time point.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting intestinal absorption and identifying potential P-gp substrates.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21-25 days until they form a confluent, differentiated monolayer.

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Execution (A-B Permeability):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (typically at 10 µM) to the apical (upper) chamber.

    • At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral (lower) chamber. Replace the removed volume with fresh buffer.

  • Assay Execution (B-A Permeability):

    • Simultaneously, in separate wells, perform the reverse experiment. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all donor and receiver samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.

Conclusion and Strategic Outlook

The choice between a 3-substituted and a 4-substituted phenoxypiperidine is a critical decision point in drug design that extends far beyond target affinity. While 4-substituted analogs may be synthetically accessible, they carry an inherent pharmacokinetic risk due to their susceptibility to rapid para-hydroxylation, potentially leading to high clearance and poor bioavailability. Conversely, 3-substituted analogs, by design, block this major metabolic pathway, often resulting in enhanced metabolic stability and a more favorable pharmacokinetic profile.

For drug development professionals, this means prioritizing the synthesis and evaluation of 3-substituted analogs early in a project, especially when a long duration of action or CNS penetration is desired. The experimental protocols outlined above provide a clear, self-validating framework for generating the necessary data to confirm these predictions. By understanding the causal links between structure and metabolism, researchers can more efficiently navigate the complex landscape of drug discovery and select candidates with a higher probability of success.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride, a compound whose structural features necessitate a specific and cautious approach. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document outlines the essential procedures to ensure this compound is handled and disposed of in a manner that is safe, compliant, and environmentally sound.

Hazard Identification and Risk Assessment

The "trifluoromethyl" group (-CF3) is a key structural feature. This classifies the compound as a halogenated organic compound .[3][4] This classification is critical because halogenated waste streams are managed differently from non-halogenated ones, often requiring high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts.[4] Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal.[3]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard Category Description Precautionary and Disposal Statements (P-Statements)
Skin Irritation Causes skin irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]

| Disposal | Classified as hazardous waste. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is to treat it as a regulated, hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[5][6]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat to protect from skin contact.

Step 2: Waste Identification and Labeling

Proper identification is a regulatory requirement and crucial for safe handling by waste management personnel.

  • As soon as the first drop of waste enters the container, it must be labeled.[7]

  • Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Clearly write the full chemical name: "3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride" . Do not use abbreviations.

  • List all constituents and their approximate percentages, including any solvents.

  • Indicate the hazards (e.g., "Irritant").

Step 3: Waste Segregation and Containment

Proper segregation is essential for safe and cost-effective disposal.

  • Primary Container: Collect waste in a container that is chemically compatible (e.g., glass or high-density polyethylene) and has a secure, leak-proof screw cap. The container must be in good condition.[5]

  • Segregation: This waste must be collected in a container designated for Halogenated Organic Solids or Halogenated Organic Liquids if dissolved in a solvent.[3][4]

    • DO NOT mix with non-halogenated organic solvents (like acetone, ethanol, hexane).[3]

    • DO NOT mix with aqueous waste, acids, or bases.[4]

    • DO NOT mix with oxidizers or other incompatible chemicals.[5]

  • Empty Containers: Any "empty" container that held the pure compound must also be treated as hazardous waste, as it will contain residue. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone), and dispose of the rinsate as halogenated organic waste. Then, deface the label on the empty container before disposal or recycling as instructed by your EHS office.

Step 4: On-Site Accumulation and Storage

Laboratories serve as Satellite Accumulation Areas (SAAs) for hazardous waste, and specific rules apply.[8]

  • Location: Keep the waste container at or near the point of generation and under the control of laboratory personnel.[5][8]

  • Container Status: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7] For practical purposes and safety, never fill a waste container more than 90% full to allow for vapor expansion.

Step 5: Arranging for Professional Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Once the waste container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS or equivalent department.[7]

  • EHS personnel are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA and Department of Transportation (DOT) regulations.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride.

G Disposal Workflow for 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl A Waste Generation (Pure solid or in solution) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Step 2: Identify & Label Container 'Hazardous Waste' 'Halogenated Organic' B->C D Is waste dissolved in solvent? C->D E Step 3: Collect in 'Halogenated Organic SOLIDS' Waste Container D->E No (Solid) F Step 3: Collect in 'Halogenated Organic LIQUIDS' Waste Container D->F Yes (Liquid) G Step 4: Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) E->G F->G H Container Full (<=90%)? G->H H->G No I Step 5: Request Pickup from EHS/Safety Office H->I Yes J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for safe and compliant chemical disposal.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Academic and research laboratories may operate under specific regulations, such as Subpart K of the RCRA generator rules, which provide an alternative set of standards for managing hazardous waste in these settings.[8] Regardless of the specific regulatory framework, the core principles of proper identification, segregation, safe storage, and disposal via a licensed facility remain constant.[5][9]

Conclusion

The proper disposal of 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is not merely a procedural task but a critical component of a robust safety culture. By understanding its hazards as an irritant and a halogenated organic compound, researchers can confidently execute the disposal process. Adherence to the step-by-step protocol of utilizing correct PPE, precise labeling, strict segregation, compliant on-site storage, and arranging for professional disposal ensures the safety of laboratory personnel, protects the environment, and maintains institutional compliance with federal and local regulations.

References

  • MAP-LVC228. (n.d.). SAFETY DATA SHEET. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Institutes of Health (NIH). (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. [Link]

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Advanced Safety & Handling Protocol for 3-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols. Handling novel active pharmaceutical ingredients (APIs) or advanced intermediates requires moving beyond generic safety data sheets. This document establishes a self-validating operational framework for handling 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride, ensuring maximum protection against systemic exposure and cross-contamination.

Physicochemical Profile & Mechanistic Hazard Analysis

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound.

Quantitative Chemical Profile
PropertyValue
Chemical Name 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride
CAS Registry Number 1220033-97-5[1]
Molecular Formula C₁₂H₁₄F₃NO · HCl[1]
Molecular Weight 281.70 g/mol [1]
Physical State Solid (Crystalline Powder)
Causality of Hazards

Generic safety protocols often fail because they do not account for molecular structure. The hazards of this compound are driven by three structural features:

  • The Trifluoromethyl (-CF₃) Group: This highly electronegative moiety significantly increases the molecule's lipophilicity. Highly lipophilic compounds can easily partition into the lipid bilayers of the stratum corneum (skin) and cellular membranes, making dermal exposure a primary route for systemic toxicity.

  • The Phenoxypiperidine Core: This structural motif is a common pharmacophore in potent central nervous system (CNS) active agents (e.g., monoamine reuptake inhibitors). Inadvertent exposure may result in unintended pharmacological effects.

  • The Hydrochloride (HCl) Salt Form: While the salt form reduces the volatility of the free base amine, it creates a fine, potentially hygroscopic crystalline dust. When this dust becomes aerosolized during weighing, it can settle on mucosal membranes (eyes, respiratory tract). Upon contact with moisture, it dissolves rapidly, causing acute localized irritation and rapid systemic absorption[2].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[3], which mandates that employers assess workplace hazards and select properly fitted PPE, the following matrix is required for handling this compound. Every selection is based on the specific physicochemical risks outlined above.

  • Dermal Protection (Double-Gloving):

    • Selection: Nitrile gloves (minimum 8 mil thickness for the outer glove).

    • Causality: Nitrile provides superior chemical resistance to lipophilic amines compared to standard latex[4].

    • Validation Check: Inflate gloves with air and submerge in water before use to verify the absence of micro-punctures. The double-glove system ensures that if the outer glove is contaminated during transfer, it can be doffed inside the fume hood without exposing the skin.

  • Respiratory Protection:

    • Selection: N95 or P100 particulate respirator (if weighing outside a closed isolator).

    • Causality: The HCl salt generates micro-aerosols. A P100 filter provides 99.97% efficiency against solid particulates, preventing inhalation of pharmacologically active dust[2].

  • Ocular Protection:

    • Selection: Tight-fitting, indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals. Airborne dust can settle on the conjunctiva, leading to rapid dissolution in tear fluid and systemic absorption.

  • Body Protection:

    • Selection: Flame-resistant (FR) or Tyvek® lab coat with knit cuffs. Cuffs must be tucked under the inner glove to prevent wrist exposure.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the success of the previous one.

Step 1: Containment Verification

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Validation Check: Verify the inward face velocity of the hood (standard: 80–100 feet per minute). Hold a Kimwipe at the sash edge; it must be visibly and consistently drawn inward.

Step 2: Static Elimination & Preparation

  • Action: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth. Use anti-static weighing boats.

  • Causality: Hydrochloride salts are highly prone to static cling. Static discharge can cause the powder to suddenly aerosolize or repel from the spatula, contaminating the workspace.

Step 3: Weighing & Transfer

  • Action: Open the primary container only when fully inside the containment zone. Use a dedicated, clean stainless-steel micro-spatula. Transfer the solid slowly to minimize dust generation.

  • Validation Check: Once the desired mass is achieved, cap the receiving vial before removing it from the balance to ensure no material is lost or spilled during transit.

Step 4: Doffing & Decontamination

  • Action: Doff the outer contaminated gloves inside the fume hood and dispose of them in a sealed biohazard/chemical waste bag. Use a solvent-dampened wipe (e.g., 70% isopropanol) to clean the balance and work surface.

  • Validation Check: Visually inspect the work surface under oblique lighting (e.g., a flashlight held at a low angle) to ensure no crystalline residue remains reflecting light.

Workflow Visualization

Workflow A 1. Hazard Assessment & Protocol Review B 2. Don Advanced PPE (Double Nitrile, P100, Goggles) A->B C 3. Primary Containment (Fume Hood / Isolator) B->C D 4. Weighing & Transfer (Anti-Static Tools) C->D E Spill Detected? D->E F 5. Decontamination (Wet-Wipe Method) E->F No H Execute Emergency Spill Response Plan E->H Yes G 6. Hazardous Waste Disposal F->G H->F

Operational workflow for the safe handling and containment of highly potent, lipophilic APIs.

Spill Response & Disposal Plan

In the event of a breach in containment or an accidental spill, immediate and methodical action is required to prevent aerosolization.

Solid Spill Recovery Protocol
  • Isolate: Immediately halt operations. Lower the fume hood sash to the minimum operational height. Do not attempt to dry-sweep the powder, as this will aerosolize the lipophilic dust[2].

  • Wet-Wipe Recovery: Dampen an absorbent pad or heavy-duty paper towel with a suitable solvent (e.g., water/ethanol mixture, as the HCl salt is soluble in polar solvents).

  • Capture: Gently place the dampened pad over the spilled powder to suppress dust. Press down gently to allow the solvent to dissolve and capture the API.

  • Secondary Cleaning: Wipe the area inward from the edges of the spill to the center to prevent spreading. Repeat with a fresh solvent-dampened wipe.

Waste Disposal

According to the guidelines established in Prudent Practices in the Laboratory[5]:

  • Solid Waste: All contaminated wipes, empty vials, and outer gloves must be placed in a puncture-resistant, sealable hazardous waste container. Label explicitly as "Toxic Solid Waste: Piperidine Derivative (Contains Fluorinated Compounds)."

  • Liquid Waste: Any solvent used for decontamination must be collected in a compatible, clearly labeled halogenated solvent waste carboy (due to the presence of the trifluoromethyl group).

  • Validation Check: Ensure the waste container is hermetically sealed and stored in a secondary containment tray away from strong oxidizing agents until collected by environmental health and safety (EHS) personnel.

References

  • Reagent Database. "3-[4-(TRIFLUOROMETHYL)PHENOXY]PIPERIDINE HYDROCHLORIDE CAS 1220033-97-5 Life Science Database." Reagent Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements. Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Protective Clothing and Ensembles." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. NCBI Bookshelf. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices. "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals." Reed College Environmental Health and Safety. Available at: [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride

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